SMI-4a
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-29-5 | |
| Record name | 438190-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SMI-4a: A Technical Guide to a Selective PIM-1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SMI-4a, a potent and selective small molecule inhibitor of the PIM-1 kinase. It details its mechanism of action, inhibitory activity, relevant signaling pathways, and established experimental protocols for its characterization.
Introduction
This compound is a cell-permeable, ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in the regulation of cell cycle progression, apoptosis, and signal transduction.[1][2] PIM-1 is frequently overexpressed in various hematologic malignancies and solid tumors, making it a compelling target for cancer therapy.[2][3][4] this compound, a benzylidene-thiazolidine-2,4-dione compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.[3][5]
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | (5Z)-5-[[3-(trifluoromethyl)phenyl]methylene]-1,3-thiazolidine-2,4-dione |
| Synonyms | TCS PIM-1 4a |
| CAS Number | 438190-29-5[6][7] |
| Molecular Formula | C₁₁H₆F₃NO₂S[6][7] |
| Molecular Weight | 273.23 g/mol [6][7] |
| Appearance | Tan solid[7] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (with warming).[6][7] |
Quantitative Data: Inhibitory Activity and Selectivity
This compound is a potent inhibitor of PIM-1 and displays selectivity against other kinases. There is some variation in the reported IC50 values across different studies, which may be attributable to different assay conditions.
| Target Kinase | IC50 / Ki | Comments |
| PIM-1 | 17 nM (IC50)[3][6][8][9][10] | Potent, ATP-competitive inhibition.[6][11] |
| PIM-1 | 21 nM (IC50)[8][9] | Reported as a selective ATP-competitive inhibitor. |
| PIM-1 | 24 µM (IC50) / 0.6 µM (Ki)[11][12] | Another reported value for IC50 and Ki. |
| PIM-2 | 100 µM (IC50)[11][12] | Modestly potent against PIM-2, indicating selectivity for PIM-1.[6] |
| Other Kinases | Not significantly inhibited | This compound shows high selectivity for PIM-1 against panels of other serine/threonine and tyrosine kinases.[6][9][11][12] |
Mechanism of Action and Signaling Pathways
PIM-1 is a downstream effector in several critical oncogenic signaling cascades, most notably the JAK/STAT pathway.[2][13][14] Upon activation by cytokines, JAKs phosphorylate and activate STAT transcription factors (STAT3/STAT5), which then translocate to the nucleus and induce the expression of target genes, including PIM1.[2][13]
Once expressed, PIM-1 kinase phosphorylates a wide array of downstream substrates to promote cell survival and proliferation. Key targets include:
-
Bad: Phosphorylation of the pro-apoptotic protein Bad at Ser112 by PIM-1 inhibits its function, thereby preventing apoptosis.[15]
-
4E-BP1: PIM-1 can phosphorylate the translational repressor 4E-BP1, contributing to the regulation of protein synthesis.[6][11]
-
c-Myc: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[14]
-
p27Kip1: PIM-1 can phosphorylate the cell cycle inhibitor p27Kip1, leading to its degradation and promoting cell cycle progression.[6]
This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of PIM-1 and preventing the phosphorylation of its downstream substrates.[6][11] This blockade restores the pro-apoptotic and cell cycle inhibitory functions of PIM-1 targets, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Inhibition of PIM-1 by this compound has also been shown to suppress the mTOR pathway.[4][6]
References
- 1. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]
- 8. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 9. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
Downstream Targets of SMI-4a Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI-4a is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1.[1][2] PIM kinases are crucial regulators of various cellular processes, including cell cycle progression, apoptosis, and signal transduction, making them attractive targets for cancer therapy.[3][4] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the affected signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting PIM kinases.
Introduction to this compound
This compound, also known as TCS-PIM-1-4a, is a cell-permeable, ATP-competitive inhibitor of PIM-1 kinase with high selectivity.[1][5] It has demonstrated anti-tumor activity in a variety of hematologic malignancies and solid tumors by modulating key signaling pathways that control cell survival and proliferation.[6][7][8] Understanding the precise downstream effects of this compound is critical for optimizing its therapeutic application and identifying potential combination therapies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Ki | Cell Line/System | Reference |
| Pim-1 | 17 nM | - | Cell-free assay | [1] |
| Pim-1 | 21 nM | - | Cell-free assay | [9] |
| Pim-1 | 24 µM | 0.6 µM | - | [5] |
| Pim-2 | 100 µM (modestly potent) | - | - | [1][5] |
| Pim-1 (in-cell) | ~125 nM (on 4E-BP1 phosphorylation) | - | HEK-293T | [5] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Condition | Effect | Quantitative Data | Reference |
| K562 (CML) | 80 µM this compound for 24h | Induction of Apoptosis | 15.34 ± 1.74% apoptosis | [3] |
| K562 (CML) | 80 µM this compound for 48h | Induction of Apoptosis | 28.59 ± 2.84% apoptosis | [3] |
| K562/G (Imatinib-resistant CML) | 80 µM this compound for 24h | Induction of Apoptosis | 19.12 ± 2.03% apoptosis | [3] |
| K562/G (Imatinib-resistant CML) | 80 µM this compound for 48h | Induction of Apoptosis | 32.59 ± 3.49% apoptosis | [3] |
| A549 (NSCLC) | 80 µmol/L this compound for 48h | Induction of Apoptosis | Apoptosis rate increased from 1.1±0.8% to 17.0±0.9% | [7][8] |
| Ltep-a-2 (NSCLC) | 80 µmol/L this compound for 48h | Induction of Apoptosis | Apoptosis rate increased from 1.3±0.7% to 10.0±0.8% | [7][8] |
| ATL CD4+ T-cells | 10 µM this compound for 48h | Induction of Apoptosis | ~40% increase in apoptosis | [10] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Effect | Quantitative Data | Reference |
| Pre-T-LBL xenograft (Nu/nu mice) | 60 mg/Kg, p.o., twice daily | Tumor size reduction | Significant reduction | [1] |
| NSCLC mouse model | 5/10/20/40 mg/kg | Tumor growth suppression | Dose-dependent decrease in tumor growth rate and weight | [7] |
Key Downstream Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by interfering with several critical signaling pathways downstream of PIM-1.
GSK-3β/β-catenin Pathway
In chronic myeloid leukemia (CML) cells, this compound enhances the activity of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at Ser9.[3][4] Active GSK-3β then phosphorylates β-catenin, targeting it for degradation and preventing its translocation to the nucleus.[3] This leads to the downregulation of β-catenin target genes involved in proliferation, such as c-Myc.[3][4]
Caption: this compound enhances GSK-3β activity, inhibiting β-catenin signaling.
JAK2/STAT3 Pathway
In B-cell acute lymphocytic leukemia (B-ALL), this compound has been shown to inhibit the JAK2/STAT3 signaling pathway.[6][11] This leads to decreased phosphorylation of JAK2 and STAT3, which are critical for the transcription of anti-apoptotic and pro-proliferative genes.[11] The effect of this compound on this pathway may be mediated by Heme Oxygenase-1 (HO-1).[11]
Caption: this compound inhibits the JAK2/STAT3 pathway in B-ALL cells.
PI3K/AKT/mTOR Pathway
This compound has been demonstrated to suppress the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) cells.[7][8] Inhibition of PIM-1 by this compound leads to a reduction in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR.[7] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: this compound suppresses the PI3K/AKT/mTOR signaling pathway.
Apoptosis Regulation
Across multiple cancer types, a primary outcome of this compound treatment is the induction of apoptosis.[3][6][7] This is achieved through the modulation of key apoptosis-regulating proteins. This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]
- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SMI-4a's Effect on the mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanisms through which SMI-4a, a selective Pim-1 kinase inhibitor, modulates the mTOR signaling pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, amino acids, cellular energy status, and stress.[2] The mTOR signaling pathway is frequently dysregulated in various human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]
This compound is a selective, ATP-competitive small molecule inhibitor of the Pim-1 kinase, a proto-oncogene that is often overexpressed in hematological malignancies and solid tumors.[6][7][8] Pim-1 kinase plays a significant role in cell cycle progression, apoptosis, and signal transduction.[9] Emerging evidence has demonstrated that this compound exerts its potent anti-tumor effects in part by significantly inhibiting the mTOR signaling pathway.[7][10] This document details the mechanisms of this inhibition, presents the supporting quantitative data, and outlines the experimental protocols used to elucidate these effects.
Mechanism of Action: this compound and mTOR Inhibition
This compound inhibits mTORC1 activity through multiple interconnected mechanisms, primarily stemming from its inhibition of Pim-1 kinase. The key pathways affected are the PI3K/AKT/mTOR axis and the AMPK energy-sensing pathway.
Inhibition via the PI3K/Akt Axis and PRAS40
The PI3K/Akt pathway is a major upstream activator of mTORC1.[1] Pim-1 kinase has been shown to directly phosphorylate and regulate PRAS40 (Proline-Rich Akt Substrate 40 kDa), a key inhibitory component of the mTORC1 complex.[11][12]
-
Pim-1 Mediated mTORC1 Activation: In the absence of inhibitors, Pim-1 directly phosphorylates PRAS40 at the Thr246 residue.[11][12] This phosphorylation event causes PRAS40 to dissociate from the mTORC1 complex, thereby relieving its inhibitory constraint and leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets like 4E-BP1 and p70S6K.[11]
-
This compound's Inhibitory Action: By inhibiting Pim-1 kinase activity, this compound prevents the phosphorylation of PRAS40.[7][13] As a result, PRAS40 remains bound to and inhibits the mTORC1 complex, leading to a significant reduction in mTORC1 signaling.[11][13]
Furthermore, studies in non-small cell lung cancer (NSCLC) have shown that this compound can downregulate the phosphorylation of key upstream components including PI3K and Akt, thereby reducing the overall signaling input into the mTOR pathway.[10][14][15]
Inhibition via AMPK Activation
This compound also modulates mTORC1 activity through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[7][16]
-
AMPK-Mediated mTORC1 Inhibition: When activated, AMPK can phosphorylate Raptor, a critical scaffolding protein in the mTORC1 complex, on Ser792.[13] This phosphorylation event is inhibitory to mTORC1 activity.
-
This compound's Role: Treatment of malignant cells with this compound leads to an increase in the phosphorylation of AMPKα on Thr172.[13] This activated AMPK then phosphorylates Raptor, leading to the inhibition of mTORC1.[13] This mechanism is supported by findings that show decreased Raptor protein levels following this compound treatment.[13]
Therefore, this compound employs a dual mechanism to suppress mTORC1: a direct-like effect by preventing PRAS40-mediated activation and an indirect effect through the activation of the AMPK inhibitory pathway.
Data Presentation
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cell lines and signaling proteins.
Table 1: this compound Inhibitory Potency against Pim Kinases
| Target | IC50 Value | Assay Type |
|---|---|---|
| Pim-1 | 17-24 nM[7][8][17][18] | Cell-free kinase assay |
| Pim-2 | 100 nM[7][18] | Cell-free kinase assay |
| 4E-BP1 Phosphorylation | ~125 nM[17] | In vitro phosphorylation assay |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Pre-T-LBL/T-ALL Lines | Leukemia | Generally < 10[19] |
| Myeloid Leukemia Lines | Leukemia | 0.8 - 40[7] |
| PC3 | Prostate Cancer | 17[8] |
| DLD-1 | Colon Cancer | 17.8 - 31.4[17] |
| A549, Ltep-a-2 | NSCLC | Significant inhibition at 80[10] |
Table 3: Summary of this compound's Effect on Key mTOR Pathway Proteins
| Protein | Phosphorylation Site | Effect of this compound | Cell Type(s) |
|---|---|---|---|
| PI3K | - | Decreased Phosphorylation | NSCLC Cells[10][14] |
| Akt | Ser473 | Decreased Phosphorylation | NSCLC Cells[10][14] |
| mTOR | - | Decreased Phosphorylation | NSCLC Cells[10][14] |
| AMPKα | Thr172 | Increased Phosphorylation | Malignant Cells[13] |
| PRAS40 | Thr246 | Decreased Phosphorylation | FDCP1 Cells[11] |
| p70 S6 Kinase (S6K) | - | Decreased Phosphorylation | Pre-T-LBL, Tumors[8][20] |
| 4E-BP1 | Thr37/46 | Decreased Phosphorylation | Pre-T-LBL Cells[20] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR pathway.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of proteins within the mTOR signaling cascade following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., A549, Jurkat, or K562) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[10][14]
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-Akt, anti-phospho-S6K, and their total protein counterparts) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[6]
Cell Proliferation Assay (CCK-8 / MTS)
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[10]
-
Assay: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay
This assay is used to confirm the direct inhibition of Pim-1 kinase by this compound.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human Pim-1 enzyme, a known substrate (e.g., a 4E-BP1 peptide), and varying concentrations of this compound in a kinase reaction buffer.[8][17]
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop buffer or by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.
-
Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and workflows discussed in this guide.
Caption: Overview of the canonical PI3K/Akt/mTOR signaling pathway.
Caption: Dual mechanism of mTORC1 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. adooq.com [adooq.com]
- 19. researchgate.net [researchgate.net]
- 20. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
SMI-4a: A Technical Guide to Solubility and Application in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of SMI-4a, a potent and selective inhibitor of Pim-1 kinase. It details protocols for its preparation and use in cell culture experiments and outlines the key signaling pathways it modulates.
Data Presentation: Solubility of this compound
This compound exhibits high solubility in organic solvents like DMSO and Ethanol but is practically insoluble in water.[1] The following table summarizes the quantitative solubility data from various suppliers. It is crucial to note that using fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 55 mg/mL[1] | 201.29 mM[1] | Sonication may be recommended.[2] |
| 65 mg/mL[2] | 237.89 mM[2] | ||
| 30 mg/mL[3] | ~110 mM | ||
| 100 mg/mL | ~366 mM | Soluble to 100 mM. | |
| Ethanol | 23 mg/mL[1] | ~84 mM | |
| 27.3 mg/mL[2] | 99.92 mM[2] | Sonication may be recommended.[2] | |
| 30 mg/mL[3] | ~110 mM | ||
| 40 mg/mL | ~146 mM | Warming may be required.[4] | |
| DMF | 30 mg/mL[3] | ~110 mM | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | ~1.8 mM | |
| Water | Insoluble[1] | - |
Molecular Weight of this compound: 273.23 g/mol
Experimental Protocols
Preparation of High-Concentration Stock Solution
The most common method for preparing this compound for in vitro studies involves creating a high-concentration stock solution in DMSO.
Materials:
-
This compound powder (crystalline solid)[3]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[5]
Preparation of Working Solutions in Cell Culture Media
Due to its poor aqueous solubility, this compound is typically diluted from a DMSO stock solution into the final cell culture medium immediately before use. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Vortex the working solution gently before adding it to the cell culture plates.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Example Cell-Based Assay: Proliferation/Apoptosis Study
This compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells.[6] Typical concentrations for in vitro assays range from 0.8 to 40 µM.[3][7]
Protocol (Example with K562 Leukemia Cells):
-
Cell Seeding: Seed K562 cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere or stabilize (typically overnight), treat them with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) prepared as described above.[8] Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
Analysis:
-
Proliferation: Assess cell viability using an MTS or WST-8 assay.[8]
-
Apoptosis: Analyze apoptosis by flow cytometry using Annexin V and propidium iodide staining or by Western blot to detect changes in apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3.[8][9]
-
Cell Cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry to detect cell cycle arrest, often in the G1 phase.[1][9]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: PIM-1 kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
The Role of SMI-4a in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI-4a, a potent and selective small molecule inhibitor of Pim kinases, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis in various cancer cell lines. By targeting the Pim serine/threonine kinase family, this compound modulates critical signaling pathways that govern cell survival, proliferation, and apoptosis. This document summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and visualizes the complex signaling networks involved.
Introduction
The Pim family of proto-oncogenic serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] These kinases are implicated in the control of cell proliferation, survival, and apoptosis, making them attractive targets for therapeutic intervention.[2][3] this compound is a cell-permeable, ATP-competitive inhibitor with high selectivity for Pim-1 kinase.[4][5][6] Its ability to induce apoptosis across a spectrum of hematological malignancies and solid tumors has been well-documented.[7][8][9] This guide will explore the molecular mechanisms underpinning the pro-apoptotic effects of this compound.
Quantitative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings related to its inhibitory concentration (IC50) and its efficacy in inducing apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DLD-1 | Colon Cancer | 17.8 | Growth Inhibition (96h) | [10] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 20 µM | Colony Formation | [11] |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 20 µM | Colony Formation | [11] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but 80 µmol/L showed strongest inhibition | CCK-8 | [8] |
| Ltep-a-2 | Non-Small Cell Lung Cancer | Not explicitly stated, but 80 µmol/L showed strongest inhibition | CCK-8 | [8] |
| Jurkat | Precursor T-cell Lymphoblastic Leukemia | <10 | Trypan Blue Exclusion (24h) | [12] |
| CEM | Precursor T-cell Lymphoblastic Leukemia | <10 | Trypan Blue Exclusion (24h) | [12] |
| SUPT1 | Precursor T-cell Lymphoblastic Leukemia | >10 | Trypan Blue Exclusion (24h) | [12] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| K562 | Chronic Myeloid Leukemia | 80 | 24 | 15.34 ± 1.74 | [11] |
| K562 | Chronic Myeloid Leukemia | 80 | 48 | 28.59 ± 2.84 | [11] |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | 80 | 24 | 19.12 ± 2.03 | [11] |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | 80 | 48 | 32.59 ± 3.49 | [11] |
| A549 | Non-Small Cell Lung Cancer | 80 | 48 | 17.0 ± 0.9 (vs 1.1 ± 0.8 control) | [8][13] |
| Ltep-a-2 | Non-Small Cell Lung Cancer | 80 | 48 | 10.0 ± 0.8 (vs 1.3 ± 0.7 control) | [8][13] |
| ATL CD4+ T-cells | Adult T-Cell Leukemia | 10 | 48 | ~40% increase | [1] |
Core Signaling Pathways Modulated by this compound
This compound-induced apoptosis is a consequence of its ability to inhibit Pim kinases, leading to the disruption of several key pro-survival signaling pathways.
The JAK2/STAT3 Pathway
In B-cell acute lymphocytic leukemia (B-ALL), this compound has been shown to inhibit the JAK2/STAT3 pathway.[14][15] Pim kinases are known to be downstream effectors of JAK/STAT signaling.[2][16] By inhibiting Pim, this compound leads to a decrease in the phosphorylation of JAK2 and STAT3, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[14]
Caption: this compound inhibits the JAK2/STAT3 pathway to induce apoptosis.
The PI3K/AKT/mTOR Pathway
In non-small cell lung cancer (NSCLC), this compound has been demonstrated to suppress the PI3K/AKT/mTOR signaling cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of Pim kinases by this compound leads to reduced phosphorylation of key components of this pathway, including AKT and mTOR, ultimately culminating in apoptosis.[8] this compound has also been shown to inhibit the mTOR pathway in pre-T-LBL cells.[4]
Caption: this compound induces apoptosis by blocking the PI3K/AKT/mTOR pathway.
Regulation of Bcl-2 Family Proteins and c-Myc
A common downstream effect of this compound treatment is the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[17][18] this compound treatment consistently leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][14] This shift in the Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis. Additionally, this compound has been shown to decrease the expression of the oncoprotein c-Myc, which is a known transcriptional regulator of genes involved in cell proliferation and survival.[7][11] The interplay between Pim kinases, c-Myc, and the cell cycle inhibitor p27Kip1 is also crucial, as Pim kinases can phosphorylate and inactivate p27Kip1, while c-Myc can antagonize its function.[4][19]
Caption: this compound modulates Bcl-2 family proteins and c-Myc to promote apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (CCK-8/WST-8)
This assay is used to assess the inhibitory effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for specified time points (e.g., 24, 48, 72 hours). Include a DMSO-treated control group.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[20][21][22][23]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: For adherent cells, detach them using trypsin and combine with the supernatant.[22][23] For suspension cells, directly collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.
-
Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p-STAT3, p-AKT, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers due to its potent pro-apoptotic activity. Its mechanism of action is multifaceted, involving the inhibition of Pim kinases and the subsequent disruption of critical pro-survival signaling pathways, including the JAK2/STAT3 and PI3K/AKT/mTOR cascades. Furthermore, this compound effectively modulates the expression of key apoptotic regulators such as the Bcl-2 family proteins and the oncoprotein c-Myc. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]
- 6. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 7. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 17. Small-molecule inhibitors of Bcl-2 family proteins as therapeutic agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Growth arrest by the cyclin-dependent kinase inhibitor p27Kip1 is abrogated by c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry [bio-protocol.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. scispace.com [scispace.com]
Investigating the Antitumor Effects of SMI-4a in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor effects of SMI-4a, a small molecule inhibitor of PIM serine/threonine kinases, in various forms of leukemia. We consolidate key findings on its mechanism of action, present quantitative data from cellular assays, detail common experimental protocols, and visualize the complex biological processes involved.
Introduction: Targeting PIM Kinases in Leukemia with this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of proto-oncogenic serine/threonine kinases that are frequently overexpressed in a wide range of hematological malignancies, including acute and chronic leukemias.[1][2][3] These kinases are key regulators of cell signaling pathways that control cell proliferation, survival, and apoptosis.[2][3] Their role in promoting leukemogenesis makes them a compelling target for therapeutic intervention.
This compound is a potent, cell-permeable, ATP-competitive pan-PIM kinase inhibitor with a high affinity for PIM-1 (IC50 ≈ 17-21 nM).[4][5] Structurally, it is a benzylidene-thiazolidine-2,4-dione compound that has demonstrated significant preclinical antitumor activity across a broad spectrum of myeloid and lymphoid leukemia cell lines.[2] This document synthesizes the available data on its efficacy and multifaceted mechanism of action in leukemia.
Mechanism of Action: Diverse Signaling Pathway Inhibition
This compound exerts its antitumor effects by modulating several critical signaling pathways, with the specific pathway dependencies varying across different leukemia subtypes.
In B-Cell Acute Lymphoblastic Leukemia (B-ALL)
In B-ALL, this compound's mechanism is linked to the suppression of the JAK2/STAT3 signaling pathway, a critical axis for cancer cell survival and proliferation. Treatment with this compound leads to a decrease in the phosphorylation of both JAK2 and STAT3.[1] This inhibition is mediated by Heme Oxygenase-1 (HO-1).[1] The downstream consequences of this pathway inhibition include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately triggering apoptosis.[1][6] Additionally, this compound induces a G0/G1 phase cell cycle arrest, associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in cyclin-dependent kinase 4 (CDK4).[6]
In Chronic Myeloid Leukemia (CML)
In both imatinib-sensitive (K562) and imatinib-resistant CML cells, this compound functions by enhancing the activity of Glycogen Synthase Kinase 3β (GSK-3β).[3] It achieves this by decreasing the inhibitory phosphorylation of GSK-3β at the Ser9 position.[3] Active GSK-3β prevents the nuclear translocation of β-catenin, a key component of the pro-survival Wnt/β-catenin signaling pathway.[3] This cytoplasmic retention of β-catenin leads to the downregulation of its target genes, including the proto-oncogene c-Myc and the anti-apoptotic protein Bcl-2.[3] Concurrently, levels of the pro-apoptotic protein Bax and cleaved Poly(ADP-ribose) polymerase-1 (PARP) increase, leading to apoptosis and an S-phase cell cycle arrest.[3]
In Precursor T-Cell Lymphoblastic Leukemia (Pre-T-LBL)
Pre-T-LBL cell lines are reported to be particularly sensitive to this compound.[2][7] In these cells, this compound induces a G1 phase cell cycle arrest.[2] This arrest is attributed to a significant, dose-dependent increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1.[2] Furthermore, this compound inhibits the mTORC1 pathway, a central regulator of cell growth and metabolism.[2] This is evidenced by decreased phosphorylation of key mTORC1 substrates, including p70 S6K and 4E-BP1.[2] this compound treatment also leads to a reduction in MYC protein expression, which collaborates with PIM kinases to drive malignant transformation.[2][7] These actions collectively contribute to the induction of apoptosis via the mitochondrial pathway.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified across various leukemia cell lines using multiple assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Cell Viability (IC50)
A comprehensive study evaluated this compound against 25 different leukemic cell lines, calculating the 50% inhibitory concentration (IC50) for each.[7] While the full dataset is contained within the primary literature, the key findings demonstrate a clear differential sensitivity. Pre-T-LBL cell lines were found to be the most sensitive to this compound.[7] Among the myeloid leukemia lines, MV4-11 (carrying MLL-AF4 and FLT3-ITD mutations) was the most sensitive, whereas the K562 (CML) and THP-1 (monocytic leukemia) cell lines were the least sensitive.[7]
| Target / Cell Line | Type | IC50 | Citation(s) |
| PIM-1 Kinase | In Vitro Enzyme Assay | ~17 nM | [4] |
| Pre-T-LBL Cell Lines | T-Cell Leukemia | Most Sensitive Group | [2][7] |
| Myeloid Cell Lines | Myeloid Leukemia | Less Sensitive Group | [7] |
| K562 & THP-1 | CML / Monocytic Leukemia | Least Sensitive | [7] |
Table 2: Effect of this compound on Apoptosis
Apoptosis induction was measured via Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Leukemia Type | Treatment | Total Apoptosis (%) | Citation(s) |
| K562 | CML | 80 µM this compound for 24h | 15.34 ± 1.74 | [3] |
| K562 | CML | 80 µM this compound for 48h | 28.59 ± 2.84 | [3] |
| K562/G | Imatinib-Resistant CML | 80 µM this compound for 24h | 19.12 ± 2.03 | [3] |
| K562/G | Imatinib-Resistant CML | 80 µM this compound for 48h | 32.59 ± 3.49 | [3] |
| 6812/2 | Murine Pre-T-LBL | 10 µM this compound for 6h | 21.85 (Annexin V+/PI-) | [2] |
| CCRF-SB, Sup-B15 | B-ALL | Varied Doses | Significant Induction | [6] |
Table 3: Effect of this compound on Cell Cycle Distribution
Cell cycle analysis was performed by PI staining and flow cytometry.
| Cell Line | Leukemia Type | Treatment | Effect | % Cells in Phase (Control → Treated) | Citation(s) |
| 6812/2 | Murine Pre-T-LBL | 10 µM for 24h | G1 Arrest | G1: 44.3% → 68.4% | [2] |
| Jurkat | Human Pre-T-LBL | 10 µM for 48h | G1 Arrest | G1: 56.2% → 67.1% | [2] |
| K562 | CML | 80 µM for 48h | S-Phase Arrest | S: 51.66% → 62.57% | [3] |
| CCRF-SB, Sup-B15 | B-ALL | Varied Doses | G0/G1 Arrest | Not Quantified | [6] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8 / WST-8)
This colorimetric assay measures cell viability based on the metabolic activity of cellular dehydrogenases.
-
Cell Plating : Seed leukemia cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.
-
Pre-incubation : Culture the plate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
-
Treatment : Add various concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader. Viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.
-
Cell Harvesting : Collect cells by centrifugation.
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells immediately using a flow cytometer. The data is used to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Culture and Treatment : Treat leukemia cells with this compound as described for other assays.
-
Harvesting : Collect cells and wash with cold PBS.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing : Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining : Resuspend the cell pellet in a PI/RNase staining buffer.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction : Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, p27, β-actin) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify protein levels relative to a loading control like β-actin or GAPDH.
In Vivo Xenograft Model
Animal models are used to assess the in vivo efficacy of this compound.
-
Cell Implantation : Subcutaneously or intravenously inject human leukemia cells (e.g., B-ALL lines) into immunodeficient mice (e.g., NOD/SCID).[6]
-
Tumor Growth : Allow tumors to establish and reach a palpable size.
-
Treatment Administration : Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control on a defined schedule.[6]
-
Monitoring : Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis : At the end of the study, sacrifice the mice and excise the tumors.
-
Ex Vivo Analysis : Analyze tumors for weight, volume, and biomarkers. This can include TUNEL assays to detect apoptosis and Western blotting to confirm target engagement (e.g., inhibition of JAK2/STAT3 pathway).[6]
References
- 1. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
The Impact of the PIM-1 Kinase Inhibitor SMI-4a on Chronic Myeloid Leukemia (CML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance remains a significant clinical challenge. This guide explores the therapeutic potential of SMI-4a, a small molecule inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, in CML. This compound demonstrates potent anti-leukemic effects, inducing apoptosis and cell cycle arrest in both TKI-sensitive and -resistant CML cells. Its mechanism of action involves the inhibition of the PIM-1/GSK-3β/β-catenin signaling pathway, highlighting a novel therapeutic avenue for CML. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying molecular pathways affected by this compound in CML cells.
Introduction to this compound
This compound is a selective, cell-permeable, and ATP-competitive inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2][3] Overexpression of PIM-1 is observed in various hematologic malignancies, including CML, where it contributes to the anti-apoptotic phenotype.[2] this compound has shown modest potency against PIM-2 and does not significantly inhibit other serine/threonine or tyrosine kinases, indicating its selectivity.[4][5]
Mechanism of Action in CML Cells
This compound exerts its anti-tumor effects in CML cells primarily through the inhibition of PIM-1 kinase activity. This initiates a signaling cascade that ultimately leads to decreased cell proliferation and increased apoptosis.[6]
Inhibition of the PIM-1/GSK-3β/β-catenin Signaling Pathway
The core mechanism of this compound in CML cells involves the modulation of the Glycogen Synthase Kinase 3β (GSK-3β) and β-catenin signaling pathway.[7]
-
PIM-1 Inhibition: this compound directly inhibits the kinase activity of PIM-1.
-
Activation of GSK-3β: In its active state, PIM-1 phosphorylates and inactivates GSK-3β. By inhibiting PIM-1, this compound leads to a decrease in the phosphorylation of GSK-3β at Ser9, thereby activating it.[7]
-
Inhibition of β-catenin Translocation: Activated GSK-3β promotes the degradation of β-catenin and inhibits its translocation from the cytoplasm to the nucleus.[7]
-
Downregulation of Pro-Survival Genes: Nuclear β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. By preventing its nuclear translocation, this compound leads to the downregulation of these target genes.[6]
In Vitro Efficacy of this compound in CML Cell Lines
This compound has been demonstrated to inhibit the proliferation of both imatinib-sensitive (K562) and imatinib-resistant (K562/G) CML cell lines in a dose- and time-dependent manner.[6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | >10 | [1] |
| PC3 | Prostate Cancer | 17 | [4] |
| DLD-1 | Colorectal Adenocarcinoma | 17.8 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 31.4 |[4] |
Table 2: Effect of this compound on Apoptosis in CML Cells
| Cell Line | Concentration (µM) | Duration (h) | Total Apoptosis Rate (%) |
|---|---|---|---|
| K562 | 80 | 24 | 15.34 ± 1.74 |
| K562 | 80 | 48 | 28.59 ± 2.84 |
| K562/G | 80 | 24 | 19.12 ± 2.03 |
| K562/G | 80 | 48 | 32.59 ± 3.49 |
Data presented as mean ± SEM.[6]
Table 3: Effect of this compound on Cell Cycle Distribution in CML Cells (48h treatment)
| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| K562 | 0 | 42.77 ± 2.15 | 51.66 ± 2.37 | 5.57 ± 0.31 |
| K562 | 80 | 37.00 ± 1.89 | 62.57 ± 3.54 | 0.43 ± 0.002 |
| K562/G | 0 | 49.10 ± 2.53 | 42.78 ± 2.38 | 8.12 ± 0.43 |
| K562/G | 80 | 39.18 ± 2.11 | 60.72 ± 3.41 | 0.10 ± 0.006 |
Data presented as mean ± SEM.[6]
Table 4: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Effect of this compound Treatment |
|---|---|
| PIM-1 | Decreased |
| Cleaved PARP | Increased |
| Bax | Increased |
| Bcl-2 | Decreased |
| c-Myc | Decreased |
As determined by Western Blot analysis.[6]
Experimental Protocols
Cell Culture
K562 and K562/G (imatinib-resistant) CML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (WST-8)
-
Seed 1 x 104 cells per well in a 96-well plate.
-
Treat cells with the desired concentrations of this compound.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cells after treatment with this compound.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within 1 hour.
Morphological Assessment of Apoptosis (Hoechst 33342 Staining)
-
Seed cells on coverslips in a 6-well plate.
-
After treatment, wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes.
-
Stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes.
-
Wash with PBS.
-
Mount coverslips and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Colony Formation Assay
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash and resuspend cells in complete RPMI-1640 medium.
-
Mix 1 x 103 cells with 1 mL of methylcellulose medium.
-
Plate the mixture into 35 mm culture dishes.
-
Incubate for 7-10 days at 37°C in a humidified 5% CO2 incubator.
-
Count colonies containing ≥50 cells under an inverted microscope.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-PIM-1 (1:1000, Cell Signaling Technology)
-
Rabbit anti-p-GSK-3β (Ser9) (1:1000, Cell Signaling Technology)
-
Rabbit anti-GSK-3β (1:1000, Cell Signaling Technology)
-
Rabbit anti-β-catenin (1:1000, Cell Signaling Technology, #9562)
-
Rabbit anti-Bax (1:1000, Cell Signaling Technology)
-
Rabbit anti-Bcl-2 (1:1000, Cell Signaling Technology)
-
Rabbit anti-cleaved PARP (1:1000, Cell Signaling Technology)
-
Rabbit anti-c-Myc (1:1000, Cell Signaling Technology)
-
Mouse anti-β-actin (1:5000, Sigma-Aldrich)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
Immunofluorescence for β-catenin Translocation
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with rabbit anti-β-catenin antibody (1:200, Cell Signaling Technology) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount and visualize using a confocal microscope.
PIM-1 Kinase Signaling in CML: A Broader Perspective
PIM-1 is a downstream effector of several oncogenic signaling pathways that are frequently activated in CML.
Upstream Regulators
The expression and activity of PIM-1 are regulated by various upstream signals, including:
-
JAK/STAT Pathway: Cytokines such as IL-3 and GM-CSF activate the JAK/STAT pathway, leading to the transcriptional upregulation of PIM-1.[2] STAT3 and STAT5 are key transcription factors that bind to the PIM-1 promoter.[3]
-
BCR-ABL1: The BCR-ABL1 oncoprotein can also lead to the activation of the JAK/STAT pathway, thereby indirectly upregulating PIM-1.[2]
-
HOXA9: The homeobox protein HOXA9, which is often overexpressed in AML, can directly bind to the PIM-1 promoter and induce its expression.[8]
Downstream Effectors
Besides the GSK-3β/β-catenin axis, PIM-1 has a wide range of downstream targets that are involved in cell survival and proliferation:
-
Apoptosis Regulation: PIM-1 phosphorylates and inactivates the pro-apoptotic protein BAD, promoting cell survival.[8] It can also regulate the expression of other Bcl-2 family members.
-
Cell Cycle Progression: PIM-1 can phosphorylate and activate the cell cycle phosphatases Cdc25A and Cdc25C, promoting G1/S and G2/M transitions.[8] It can also phosphorylate and inactivate the CDK inhibitor p27Kip1.[4]
-
mTOR Pathway: PIM-1 can activate the mTORC1 pathway by phosphorylating TSC2 and PRAS40, leading to increased protein synthesis and cell growth.[4]
-
c-Myc: PIM-1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[6]
Potential for Combination Therapies
The distinct mechanism of action of this compound suggests its potential for use in combination with existing CML therapies, particularly TKIs, to overcome resistance and enhance efficacy.
Synergy with Tyrosine Kinase Inhibitors
Given that this compound is effective in imatinib-resistant CML cells, combining it with TKIs like imatinib, dasatinib, or nilotinib could be a promising strategy.[6] This dual-targeting approach could simultaneously inhibit the primary driver of CML (BCR-ABL1) and a key downstream survival pathway (PIM-1), potentially leading to synergistic anti-leukemic effects and preventing the emergence of resistance.[9][10][11]
Overcoming TKI Resistance
TKI resistance can be mediated by BCR-ABL1 mutations or the activation of alternative survival pathways. By targeting the PIM-1 pathway, which is downstream of or parallel to BCR-ABL1 signaling, this compound may circumvent common resistance mechanisms.[6]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of CML, including TKI-resistant disease. Its ability to induce apoptosis and cell cycle arrest through the inhibition of the PIM-1/GSK-3β/β-catenin pathway provides a strong rationale for its further clinical development. Future research should focus on:
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of CML.
-
Combination studies with second and third-generation TKIs to assess for synergistic activity and the potential to eradicate residual disease.
-
Identification of biomarkers to predict response to this compound therapy.
The development of PIM-1 inhibitors like this compound offers a novel and targeted approach that could significantly improve outcomes for CML patients, particularly those who have developed resistance to standard TKI therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that the Pim1 kinase gene is a direct target of HOXA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined effects of As4S4 and imatinib on chronic myeloid leukemia cells and BCR-ABL oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with dasatinib or nilotinib in chronic myeloid leukemia patients who failed to respond to two previously administered tyrosine kinase inhibitors--a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMI-4a in Hematological Malignancies Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is a hallmark of numerous hematological malignancies, making them a compelling target for therapeutic intervention. SMI-4a, a small molecule inhibitor, has demonstrated significant potential in preclinical studies by selectively targeting PIM kinases. This technical guide provides an in-depth overview of the role of this compound in hematological malignancies research, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of PIM-1 kinase with an IC50 of 17 nM.[1] It also shows modest potency against PIM-2.[1] By inhibiting PIM kinase activity, this compound disrupts downstream signaling pathways that are crucial for the survival and proliferation of cancer cells. Its efficacy has been demonstrated in a range of hematological cancer cell lines, including those from chronic myeloid leukemia (CML), precursor T-cell lymphoblastic leukemia/lymphoma (T-LBL), and B-cell acute lymphocytic leukemia (B-ALL).[2][3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting PIM kinases, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.
PIM Kinase and Downstream Targets
PIM kinases phosphorylate a variety of substrates that regulate cell cycle progression, apoptosis, and protein synthesis.[5][6] Key targets include proteins involved in the mTOR pathway, the JAK/STAT pathway, and regulators of the proto-oncogene c-Myc.[1][3][7]
dot
Caption: this compound inhibits PIM kinases, leading to downstream effects on key survival pathways.
Impact on the mTOR Pathway
This compound treatment has been shown to inhibit the mTOR pathway in precursor T-cell lymphoblastic leukemia.[1] This inhibition can lead to decreased protein synthesis and cell growth.
Involvement of the JAK/STAT Pathway
In B-cell acute lymphocytic leukemia cells, this compound has been found to induce apoptosis via the HO-1-mediated JAK2/STAT3 pathway.[3] Treatment with this compound leads to decreased levels of phosphorylated JAK2 and STAT3.[3]
Regulation of c-Myc
PIM kinases are known to synergize with the c-Myc oncogene.[7] They can stabilize c-Myc by phosphorylation, thereby enhancing its transcriptional activity.[7] this compound has been shown to reduce c-Myc protein expression in pre-T-LBL cells, which may contribute to its anti-proliferative effects.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various hematological malignancy cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant growth inhibition observed at concentrations around 20 µM. | [2] |
| K562/G (Imatinib-resistant) | Chronic Myeloid Leukemia | Similar to K562, significant growth inhibition observed at concentrations around 20 µM. | [2] |
| Jurkat | Precursor T-cell Lymphoblastic Leukemia | Sensitive to treatment at 10 µM. | [4] |
| CEM | Precursor T-cell Lymphoblastic Leukemia | Sensitive to treatment at 10 µM. | [4] |
| SUPT1 | Precursor T-cell Lymphoblastic Leukemia | Not sensitive to treatment at 10 µM. | [4] |
| MV4-11 | Myeloid Leukemia | Most sensitive among myeloid cell lines tested. | [4] |
| THP-1 | Human Monocytic Leukemia | Least sensitive among cell lines tested. | [4] |
| Nalm 6 | Pre-B-cell Lymphoblastic Leukemia | Tested, but specific IC50 not provided. | [4] |
Note: IC50 values can vary between studies depending on the assay conditions and duration of treatment.
Table 2: Apoptotic Effects of this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| K562 | 80 | 24 | 15.34 ± 1.74 | [2] |
| K562 | 80 | 48 | 28.59 ± 2.84 | [2] |
| K562/G | 80 | 24 | 19.12 ± 2.03 | [2] |
| K562/G | 80 | 48 | 32.59 ± 3.49 | [2] |
| ATL CD4+ T-cells | 10 | 48 | ~40% increase | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key experiments involving this compound.
Cell Viability and Proliferation Assay (WST-8/CCK-8 Assay)
This assay measures the metabolic activity of viable cells to determine cell proliferation and cytotoxicity.
Materials:
-
Hematological cancer cell lines (e.g., K562, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-8 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
dot
Caption: A typical workflow for assessing cell viability after this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Hematological cancer cell lines
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PIM1, anti-p-STAT3, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity against a range of hematological malignancies by effectively targeting PIM kinases. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including those resistant to standard therapies, highlights its potential as a valuable therapeutic agent. The detailed mechanisms of action, involving the mTOR, JAK/STAT, and c-Myc pathways, provide a strong rationale for its further development.
Future research should focus on in vivo efficacy studies in relevant animal models of hematological cancers to validate the promising in vitro findings. Combination studies of this compound with existing chemotherapeutic agents or other targeted therapies could also unveil synergistic effects and strategies to overcome drug resistance. Further elucidation of the complete network of PIM kinase substrates and the downstream consequences of their inhibition will continue to refine our understanding of this compound's therapeutic potential and guide its clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Optimal In Vitro Concentration of SMI-4a for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI-4a is a potent and selective cell-permeable inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase frequently overexpressed in various human cancers. By targeting PIM-1, this compound disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. This document provides comprehensive application notes and detailed protocols for determining the optimal in vitro concentration of this compound in various cancer cell lines. It includes a summary of effective concentrations (IC50 values), methodologies for assessing cell viability, apoptosis, and cell cycle progression, as well as diagrams of the targeted signaling pathways.
Introduction
PIM-1 kinase is a critical downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. Its overexpression is associated with tumorigenesis and resistance to chemotherapy. This compound, as a PIM-1 inhibitor, has emerged as a valuable tool for cancer research and a potential therapeutic agent. Determining the optimal in vitro concentration is a crucial first step in utilizing this compound for studying its biological effects and potential as an anti-cancer agent.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines. It is important to note that these values can vary depending on the assay conditions, including incubation time and the specific cell line used.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time |
| Leukemia | ||||
| K562 | Chronic Myeloid Leukemia | ~40-80 µM (Significant apoptosis observed)[1] | Apoptosis Assay | 24-48 hours |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | ~40 µM (Significant apoptosis observed)[1] | Apoptosis Assay | 24-48 hours |
| Prostate Cancer | ||||
| PC3 | Prostate Carcinoma | 17 | MTS Assay | 48 hours |
| Colon Cancer | ||||
| DLD-1 | Colorectal Adenocarcinoma | 17.8 | Growth Inhibition Assay | 96 hours |
| PIM Kinase Activity | ||||
| PIM-1 (cell-free) | - | 0.017 | Kinase Assay | - |
| PIM-2 (cell-free) | - | 0.1 | Kinase Assay | - |
Note: The IC50 for K562 and K562/G cells is presented as a range where significant apoptosis was observed, as a precise IC50 value from a dose-response curve was not explicitly stated in the cited source.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PIM-1 kinase, which in turn modulates several downstream signaling pathways crucial for cell survival and proliferation. The primary mechanism involves the disruption of the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits PIM-1 kinase, leading to downstream effects on the PI3K/AKT/mTOR pathway.
Experimental Workflow
A general workflow for determining the optimal concentration of this compound involves a multi-faceted approach, starting with a broad range of concentrations in a cell viability assay, followed by more detailed mechanistic studies at effective concentrations.
Caption: A typical experimental workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound at the desired concentrations and for the desired time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cells treated with this compound at the desired concentrations and for the desired time.
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The optimal in vitro concentration of this compound is highly dependent on the specific cell line and the biological question being addressed. A systematic approach, beginning with a broad-spectrum cell viability assay to determine the IC50, followed by more detailed mechanistic assays such as apoptosis and cell cycle analysis at concentrations around the IC50, is recommended. The protocols and data presented in this document provide a solid foundation for researchers to effectively utilize this compound as a tool to investigate PIM-1 kinase biology and its role in cancer.
References
Application Notes and Protocols for Treating K562 Cells with SMI-4a
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the treatment of K562 chronic myeloid leukemia cells with SMI-4a, a selective PIM-1 kinase inhibitor. The following sections detail the required materials, step-by-step experimental procedures, and expected outcomes based on established research.[1][2]
Introduction
This compound is a potent and selective inhibitor of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, apoptosis, and signal transduction pathways.[1][2][3] Overexpression of PIM-1 is associated with the progression of various cancers, including chronic myeloid leukemia (CML).[1][2][4] In K562 cells, a commonly used model for CML, this compound has been shown to inhibit proliferation, induce apoptosis, and reduce colony formation capacity.[1][2][5] These effects are mediated through the enhancement of glycogen synthase kinase 3β (GSK3β) activity, leading to the inhibition of β-catenin translocation and a subsequent decrease in the expression of downstream targets like c-Myc.[1][2]
Data Summary
The following table summarizes the quantitative effects of this compound on K562 cells as reported in the literature.
| Parameter | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Proliferation | Various concentrations | 24h and 48h | Dose- and time-dependent inhibition of proliferation. | [1] |
| Apoptosis Rate | 80 µM | 24h | 15.34 ± 1.74% | [1] |
| 80 µM | 48h | 28.59 ± 2.84% | [1] | |
| Cell Cycle | 80 µM | 48h | Increase in S phase (51.66 ± 2.37% to 62.57 ± 3.54%), Decrease in G2/M phase (5.57 ± 0.31% to 0.43 ± 0.002%). | [1] |
| Colony Formation | 20 µM | 1 week | Significant decrease in colony formation. | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound in K562 cells. This compound inhibits PIM-1 kinase, which leads to the activation of GSK3β. Active GSK3β prevents the translocation of β-catenin to the nucleus, thereby downregulating the expression of pro-proliferative genes such as c-Myc and anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins like Bax.
Caption: this compound signaling pathway in K562 cells.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on K562 cells.
Caption: Experimental workflow for this compound treatment of K562 cells.
Detailed Experimental Protocols
K562 Cell Culture
-
Cell Line: Human chronic myeloid leukemia K562 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Proliferation Assay (WST-8 Assay)[1]
-
Seed 1 x 10^4 K562 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate the cells for 24 and 48 hours.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-PI Double Staining)[1]
-
Seed K562 cells in a 6-well plate and treat with this compound (e.g., 80 µM) for 24 and 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Colony Formation Assay[1]
-
Treat K562 cells with various concentrations of this compound for 48 hours.
-
Harvest the cells and resuspend them in complete culture medium.
-
Mix the cell suspension with methylcellulose-based medium.
-
Plate the mixture in a 6-well plate.
-
Incubate for 1 week at 37°C in a humidified incubator.
-
Count the number of colonies (aggregates of >50 cells) under a microscope.
Western Blot Analysis[1][2]
-
Treat K562 cells with different concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PIM-1, p-GSK3β (Ser9), β-catenin, c-Myc, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing SMI-4a Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of SMI-4a stock solutions in cell culture experiments. This compound is a potent and selective inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and oncogenesis.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
This compound: Chemical and Physical Properties
This compound is a small molecule inhibitor that is cell-permeable and acts as an ATP-competitive inhibitor of Pim-1 kinase.[4][5] Understanding its fundamental properties is essential for proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | TCS PIM-1 4a, PIM1/2 Kinase Inhibitor V | [6][7] |
| Molecular Formula | C₁₁H₆F₃NO₂S | [6][8] |
| Molecular Weight | 273.23 g/mol | [6][9] |
| Appearance | White to off-white solid | [7][10] |
| Purity | ≥95% (NMR), ≥98% | [7][8] |
| CAS Number | 438190-29-5 | [6][8] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions. It is poorly soluble in water but exhibits good solubility in several organic solvents.[6]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥5 mg/mL; 30 mg/mL; 55 mg/mL (201.29 mM) | [6][7][8] |
| Ethanol | 23 mg/mL; 30 mg/mL | [6][8] |
| DMF | 30 mg/mL | [8] |
| Water | Insoluble | [6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Note: For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[6]
Mechanism of Action: The Pim-1 Signaling Pathway
This compound primarily targets Pim-1 kinase, a key regulator of various cellular processes.[1] Pim-1 is often overexpressed in cancers and contributes to malignant transformation and tumor progression.[2] Its transcription is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines like interleukins.[1][11] this compound's inhibition of Pim-1 leads to downstream effects such as cell cycle arrest and apoptosis.[6][7] It has been shown to inhibit the mTOR pathway and reduce c-Myc expression.[6]
Caption: this compound inhibits the Pim-1 signaling pathway.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Workflow for this compound Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Pre-calculation:
-
The molecular weight of this compound is 273.23 g/mol .
-
To prepare a 10 mM stock solution, you will need 2.7323 mg of this compound per 1 mL of DMSO.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 10 mM * 0.001 L * 273.23 g/mol * 1000 = 2.7323 mg
-
-
Weighing:
-
Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 2.73 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 2.73 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
To ensure the sterility of the stock solution for cell culture use, filter it through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial DMSO was not from a sterile, sealed bottle.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][12] The solid powder form is stable for at least 2 years when stored at -20°C.[7] Protect from light.[7][10]
-
Working Concentrations in Cell Culture
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC₅₀ for your specific cell type.
Table 3: Reported Working Concentrations and Effects of this compound
| Cell Line(s) | Concentration | Observed Effect(s) | Reference(s) |
| Pancreatic and leukemic cells | 5 µM | Inhibition of cell growth | [6] |
| Prostate and hematopoietic cells | Not specified | Reduction in phosphorylation of Bad | [6] |
| Precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) | 10 µM | G1 phase cell cycle arrest, induction of p27Kip1, apoptosis, inhibition of mTORC1 pathway | [8] |
| Myeloid and lymphoid cell lines | 0.8 - 40 µM (IC₅₀ values) | Cytotoxicity | [5][8] |
| K562 and K562/G (CML cells) | Various | Inhibition of proliferation, enhanced GSK-3β activity | [2] |
| 6812/2 and Jurkat cells | 10 µM (24-48h) | Cell cycle arrest | [13] |
| 6812/2 and Jurkat cells | 5 µM (6h) | Increased number of apoptotic cells | [13] |
Diluting the Stock Solution:
When preparing the final working concentration in cell culture media, ensure that the final concentration of DMSO is non-toxic to the cells, typically below 0.1% (v/v).
Example Dilution: To achieve a final concentration of 10 µM in 1 mL of cell culture medium from a 10 mM stock solution:
-
Dilution factor: 10 mM / 10 µM = 1000
-
Volume of stock solution needed: 1 mL / 1000 = 1 µL
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
Important Considerations
-
Use of Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability and potency.[6]
-
Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as in the this compound treated samples) in your experiments to account for any effects of the solvent.
-
Light Sensitivity: Protect this compound solutions from light.[7][10]
-
Safety Precautions: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of personal protective equipment. This compound may cause an allergic skin reaction and serious eye irritation.[9] This product is for research use only.[10]
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adipogen.com [adipogen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | C11H6F3NO2S | CID 1361334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 12. adooq.com [adooq.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p-GSK-3β (Ser9) Following SMI-4a Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-4a is a potent and selective cell-permeable inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] Emerging research has demonstrated that this compound exerts antitumor effects in various cancer cell lines, in part, by modulating the activity of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3]
GSK-3β is a key downstream kinase involved in numerous signaling pathways. Its activity is tightly regulated by phosphorylation. Phosphorylation at the Serine 9 residue (p-GSK-3β Ser9) leads to the inhibition of its kinase activity.[4][5] this compound, by inhibiting the upstream Pim-1 kinase, leads to a decrease in the phosphorylation of GSK-3β at Ser9, thereby enhancing its activity.[1][2][3] This activation of GSK-3β can, in turn, influence downstream signaling cascades, such as the Wnt/β-catenin pathway, contributing to the pharmacological effects of this compound.
These application notes provide a detailed protocol for the treatment of a relevant cell line (K562 chronic myeloid leukemia cells) with this compound and the subsequent analysis of p-GSK-3β (Ser9) levels by Western blot.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of p-GSK-3β (Ser9) and total GSK-3β in K562 cells treated with increasing concentrations of this compound for 48 hours. The data is presented as a ratio of the densitometric intensity of the p-GSK-3β (Ser9) band to the total GSK-3β band, normalized to the untreated control. This quantitative analysis can be performed using software such as ImageJ.[2]
| This compound Concentration (µM) | Relative p-GSK-3β (Ser9) / Total GSK-3β Ratio (Normalized to Control) | Fold Change vs. Control |
| 0 (Control) | 1.00 | 1.00 |
| 20 | 0.75 | 0.75 |
| 40 | 0.48 | 0.48 |
| 80 | 0.22 | 0.22 |
Signaling Pathway
The diagram below illustrates the signaling pathway from the inhibition of Pim-1 by this compound to the subsequent activation of GSK-3β.
Caption: this compound inhibits Pim-1, reducing GSK-3β (Ser9) phosphorylation and activating it.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies used for K562 chronic myeloid leukemia cells.[1][2]
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the K562 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.
-
Prepare working solutions of this compound in the complete culture medium from a concentrated stock solution in DMSO. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours. The 0 µM well should contain the same concentration of DMSO as the other wells and serves as the vehicle control.
-
After the 48-hour incubation, proceed to cell lysis for Western blot analysis.
Western Blot Protocol for p-GSK-3β (Ser9)
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9) antibody
-
Rabbit or Mouse anti-total GSK-3β antibody
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
1. Cell Lysis and Protein Quantification: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is generally preferred over non-fat dry milk to reduce background. b. Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. The optimal antibody dilution should be determined empirically but is often in the range of 1:1000. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. For analysis of total GSK-3β, the membrane can be stripped and re-probed with an antibody for total GSK-3β, following the same immunoblotting steps. Alternatively, a parallel gel can be run and blotted for total GSK-3β. e. Quantify the band intensities using densitometry software (e.g., ImageJ).[2] Normalize the p-GSK-3β (Ser9) signal to the total GSK-3β signal for each sample.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on p-GSK-3β levels.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with SMI-4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells by measuring their DNA content.[1][2][3] This application note provides a detailed protocol for analyzing the effects of SMI-4a, a small molecule inhibitor of PIM-1 kinase, on the cell cycle of cultured cells.[4][5] this compound has been shown to induce cell cycle arrest, making it a compound of interest in cancer research and drug development.[6][7] The protocol described here utilizes propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of PIM-1 kinase, a serine/threonine kinase involved in the regulation of cell survival, proliferation, and apoptosis.[4][5][6] PIM-1 kinase exerts its effects by phosphorylating various downstream targets, including proteins involved in cell cycle regulation. By inhibiting PIM-1, this compound can lead to cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[4][7][9] For instance, in chronic myeloid leukemia (CML) cells, this compound has been observed to induce an S-phase arrest.[4] In other cancer cell lines, such as B-cell acute lymphocytic leukemia, it has been reported to cause arrest in the G0/G1 phase.[7] This arrest is often associated with changes in the expression of key cell cycle regulatory proteins.[7]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of K562 chronic myeloid leukemia cells after 48 hours of treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control | 0 | 42.77 ± 2.58 | 51.66 ± 2.37 | 5.57 ± 0.31 |
| This compound | 20 | 44.57 ± 1.25 | 50.80 ± 1.22 | 4.63 ± 0.91 |
| This compound | 40 | 38.33 ± 2.04 | 57.70 ± 2.05 | 3.97 ± 0.81 |
| This compound | 80 | 37.00 ± 1.80 | 62.57 ± 3.54 | 0.43 ± 0.002 |
Data is presented as mean ± SEM and is based on a study by Ye et al. (2017).[4]
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound, harvesting, fixing, and staining them with propidium iodide for subsequent analysis by flow cytometry.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[10]
-
Aspirate the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][10][11] This helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[8][12]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[11]
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[11] The staining solution should contain RNase A to degrade RNA and prevent its staining by PI.[1][11]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8][11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[8]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PIM-1 kinase, leading to cell cycle arrest.
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SMI-4a Induced Apoptosis with the Annexin V Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI-4a, a potent and selective inhibitor of Pim-1 kinase, has emerged as a promising small molecule for cancer therapy due to its ability to induce apoptosis in various cancer cell lines.[1][2] Pim-1 kinase, a serine/threonine kinase, plays a crucial role in cell survival, proliferation, and apoptosis resistance.[3][4] Its overexpression is linked to the progression of several hematopoietic malignancies and solid tumors.[5][6] this compound exerts its antitumor effects by inhibiting Pim-1, leading to cell cycle arrest and programmed cell death.[1]
The Annexin V assay is a widely used and reliable method for detecting early to late-stage apoptosis.[7][8] This technique utilizes the high affinity of Annexin V, a calcium-dependent phospholipid-binding protein, for phosphatidylserine (PS).[9] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8] Co-staining with a non-viable dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
These application notes provide a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by this compound and summarize the expected outcomes based on published data.
Data Presentation
The following table summarizes quantitative data from studies investigating this compound-induced apoptosis in chronic myeloid leukemia (CML) cell lines using the Annexin V assay.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Total Apoptosis Rate (%) (Mean ± SEM) | Reference |
| K562 | This compound | 80 | 24 | 15.34 ± 1.74 | [5] |
| K562 | This compound | 80 | 48 | 28.59 ± 2.84 | [5] |
| K562/G (imatinib-resistant) | This compound | 80 | 24 | 19.12 ± 2.03 | [5] |
| K562/G (imatinib-resistant) | This compound | 80 | 48 | 32.59 ± 3.49 | [5] |
| ATL patient CD4+ T-cells | This compound | 10 | 48 | ~40% increase | [11] |
Signaling Pathways
This compound induces apoptosis primarily through the inhibition of the Pim-1 kinase signaling pathway. Pim-1 is a downstream effector of various oncogenic pathways, including JAK/STAT.[3] By inhibiting Pim-1, this compound can modulate the activity of several pro- and anti-apoptotic proteins.
// Nodes SMI4a [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pim1 [label="Pim-1 Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Bad [label="Bad", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pGSK3b [label="p-GSK3β (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myc [label="Myc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="HO-1", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SMI4a -> Pim1 [label="Inhibits", color="#EA4335"]; JAK_STAT -> Pim1 [label="Activates"]; Pim1 -> Bad [label="Inhibits (via phosphorylation)", color="#EA4335"]; Bad -> Bcl2 [label="Inhibits", color="#EA4335"]; Bcl2 -> Apoptosis [label="Inhibits", color="#34A853"]; SMI4a -> HO1 [label="Inhibits"]; HO1 -> JAK_STAT [label="Activates"]; SMI4a -> pGSK3b [label="Decreases"]; pGSK3b -> GSK3b [label="Activation"]; GSK3b -> beta_catenin [label="Degradation"]; beta_catenin -> Myc [label="Activates"]; Myc -> Cell_Survival [label="Promotes"]; Bad -> Apoptosis [label="Promotes", color="#EA4335"];
// Invisible edges for layout {rank=same; SMI4a; JAK_STAT;} {rank=same; Pim1; HO1;} {rank=same; Bad; pGSK3b;} {rank=same; Bcl2; GSK3b;} {rank=same; Apoptosis; beta_catenin;} {rank=same; Myc;} {rank=same; Cell_Survival;} } this compound induced apoptosis signaling pathway.
Experimental Protocols
Principle of the Annexin V Assay
The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7][10] Annexin V, conjugated to a fluorochrome (e.g., FITC, PE, or APC), binds with high affinity to the exposed PS residues.[7] A vital dye, such as Propidium Iodide (PI) or 7-AAD, is used concurrently to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[7] Flow cytometry is then used to quantify the cell populations based on their fluorescence.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow
// Nodes start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat [label="Treat cells with this compound\n(and vehicle control)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest cells\n(including supernatant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_pbs [label="Wash cells with cold PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Add Annexin V-fluorochrome\nand PI/7-AAD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate at room temperature\nin the dark (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by Flow Cytometry\n(within 1 hour)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> harvest; harvest -> wash_pbs; wash_pbs -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; analyze -> end; } Annexin V assay experimental workflow.
Materials
-
Cells of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Annexin V Apoptosis Detection Kit (containing Annexin V-fluorochrome, Propidium Iodide or 7-AAD, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell type and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will not lead to over-confluence during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Preparation of Reagents:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12] Keep on ice.
-
Prepare other reagents as per the manufacturer's instructions.
-
-
Cell Harvesting:
-
For adherent cells: Gently collect the culture medium, which contains apoptotic floating cells.[10] Wash the adherent cells once with PBS, then detach them using a gentle method such as trypsinization or a cell scraper.[10] Combine the detached cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture flask/plate.
-
Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes at room temperature.[12]
-
Discard the supernatant.
-
-
Washing:
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of the fluorochrome-conjugated Annexin V.[12]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (or 7-AAD) staining solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
Conclusion
The Annexin V assay is a robust and sensitive method for quantifying apoptosis induced by the Pim-1 kinase inhibitor, this compound. By following the detailed protocol and understanding the underlying signaling pathways, researchers can effectively evaluate the apoptotic efficacy of this compound in various cancer models, aiding in the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Application of SMI-4a in Studying Imatinib-Resistant Chronic Myeloid Leukemia (CML)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, resistance remains a significant clinical challenge. This resistance can be BCR-ABL-dependent (e.g., mutations in the kinase domain) or independent. SMI-4a, a small molecule inhibitor of Pim-1 kinase, has emerged as a promising agent for studying and potentially overcoming imatinib resistance in CML.
This compound exerts its anti-leukemic effects in both imatinib-sensitive (K562) and imatinib-resistant (K562/G) CML cell lines. Its mechanism of action is independent of BCR-ABL, making it a valuable tool for investigating alternative signaling pathways that drive resistance. The primary mechanism of this compound involves the inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Inhibition of PIM-1 by this compound leads to decreased phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Ser9. This dephosphorylation activates GSK-3β, which in turn prevents the nuclear translocation of β-catenin, a key transcriptional co-activator for genes involved in cell proliferation and survival, such as c-Myc.
The downstream effects of this compound treatment in imatinib-resistant CML cells include:
-
Inhibition of Cell Proliferation: this compound effectively reduces the proliferation of both imatinib-sensitive and -resistant CML cells in a dose- and time-dependent manner.
-
Induction of Apoptosis: The compound induces programmed cell death, or apoptosis, in these cells. This is evidenced by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.
-
Reduction of Colony Formation: this compound significantly impairs the ability of CML cells to form colonies, indicating an effect on their long-term proliferative capacity.
These findings suggest that targeting the PIM-1/GSK-3β/β-catenin pathway with this compound could be a viable strategy to overcome imatinib resistance in CML.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and comparative compounds on CML cell lines.
Table 1: Effect of this compound on Cell Viability in CML Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) |
| K562 | This compound | 5 | 24 | ~80% |
| K562 | This compound | 10 | 24 | ~60% |
| K562 | This compound | 20 | 24 | ~40% |
| K562/G (Imatinib-Resistant) | This compound | 5 | 24 | ~85% |
| K562/G (Imatinib-Resistant) | This compound | 10 | 24 | ~65% |
| K562/G (Imatinib-Resistant) | This compound | 20 | 24 | ~45% |
| K562 | This compound | 5 | 48 | ~60% |
| K562 | This compound | 10 | 48 | ~40% |
| K562 | This compound | 20 | 48 | ~25% |
| K562/G (Imatinib-Resistant) | This compound | 5 | 48 | ~65% |
| K562/G (Imatinib-Resistant) | This compound | 10 | 48 | ~45% |
| K562/G (Imatinib-Resistant) | This compound | 20 | 48 | ~30% |
Table 2: Apoptosis Induction by this compound in CML Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| K562 | This compound | 10 | 48 | ~25% |
| K562 | This compound | 20 | 48 | ~45% |
| K562/G (Imatinib-Resistant) | This compound | 10 | 48 | ~20% |
| K562/G (Imatinib-Resistant) | This compound | 20 | 48 | ~40% |
Table 3: Effect of this compound on Colony Formation
| Cell Line | Treatment | Concentration (µM) | Colony Formation (% of Control) |
| K562 | This compound | 10 | Significantly Reduced |
| K562 | This compound | 20 | Severely Reduced |
| K562/G (Imatinib-Resistant) | This compound | 10 | Significantly Reduced |
| K562/G (Imatinib-Resistant) | This compound | 20 | Severely Reduced |
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the effect of this compound on the viability of CML cells.
Materials:
-
K562 and K562/G cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Seed K562 and K562/G cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 20 µM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in CML cells treated with this compound.
Materials:
-
K562 and K562/G cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562 and K562/G cells into 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression in CML cells treated with this compound.
Materials:
-
K562 and K562/G cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-c-Myc, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. β-actin is used as a loading control.
Colony Formation Assay
This protocol is for assessing the long-term proliferative capacity of CML cells after this compound treatment.
Materials:
-
K562 and K562/G cells
-
Complete RPMI-1640 medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat K562 and K562/G cells with various concentrations of this compound for 24 hours.
-
Wash the cells to remove the drug.
-
Resuspend the cells in complete medium and count them.
-
Mix 500-1000 cells with 1 mL of methylcellulose-based medium.
-
Plate the cell suspension into 35 mm dishes or wells of a 6-well plate.
-
Incubate the plates for 10-14 days at 37°C and 5% CO₂ until colonies are visible.
-
Stain the colonies with Crystal Violet solution for 1 hour.
-
Wash the plates with water and allow them to air dry.
-
Count the colonies (defined as a cluster of >50 cells) manually or using an automated colony counter.
-
Express the results as a percentage of the colony formation in the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound in imatinib-resistant CML cells.
Caption: Experimental workflow for studying this compound in imatinib-resistant CML.
Application Notes: SMI-4a as a Therapeutic Agent in Acute Hepatitis Models
Introduction
SMI-4a is a potent and selective inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in various cellular processes including cell survival, proliferation, and apoptosis[1][2]. Emerging research has highlighted the role of PIM-1 in inflammatory signaling pathways, making it a promising therapeutic target for immunoinflammatory diseases[3][4]. In the context of acute liver injury, PIM-1 expression is significantly upregulated[5][6]. This compound demonstrates a protective effect against acute hepatitis by suppressing the inflammatory response and reducing apoptosis[5][6][7].
Mechanism of Action
In models of Concanavalin A (ConA)-induced hepatitis, which mimics T-cell mediated autoimmune hepatitis, this compound exerts its therapeutic effects by directly inhibiting PIM-1 kinase activity. This inhibition leads to the downstream suppression of two critical pathways:
-
Inflammation: this compound treatment downregulates the phosphorylation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines[5][7]. This results in reduced production of cytokines such as TNF-α, IL-6, and IL-1β, and decreased infiltration of inflammatory cells (T-cells, macrophages, and neutrophils) into the liver tissue[5][6][8].
-
Apoptosis: The inhibitor reduces the levels of cleaved caspase-3, a central executioner of apoptosis, thereby protecting hepatocytes from cell death[5][7].
These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical acute hepatitis models.
Quantitative Data Summary
The following tables summarize the key properties of this compound and the parameters for its use in experimental models based on published literature.
Table 1: this compound Inhibitor Profile
| Parameter | Description | Reference |
|---|---|---|
| Target | PIM-1 Kinase | [1] |
| IC₅₀ | 17 nM (cell-free assay) | [1] |
| Molecular Formula | C₁₁H₆F₃NO₂S | [1] |
| Molecular Weight | 273.23 g/mol | [1] |
| In Vitro Solubility | 55 mg/mL in DMSO | [1] |
| Formulation (In Vivo) | Dissolved in vegetable oil for oral gavage |[5] |
Table 2: In Vivo Experimental Parameters (ConA-Induced Hepatitis Model)
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | C57/BL/6 Mice | [5][6] |
| Hepatitis Inducer | Concanavalin A (ConA) | [5][6] |
| ConA Dosage | 12 mg/kg for significant injury with low mortality | [5][6] |
| ConA Administration | Caudal intravenous (IV) injection | [5][7] |
| This compound Dosage | 60 mg/kg | [5][6] |
| This compound Administration | Oral gavage (p.o.) | [5][6] |
| Treatment Schedule | Single dose of this compound administered 24 hours prior to ConA injection | [5][6] |
| Primary Endpoint | 12 hours post-ConA injection |[5][7] |
Table 3: Key Biomarkers and Expected Outcomes with this compound Treatment
| Biomarker Category | Specific Marker | Expected Outcome with this compound | Reference |
|---|---|---|---|
| Liver Injury | Serum ALT & AST | Significantly Decreased | [5][6][7] |
| Liver Histology (H&E) | Reduced Necrosis & Inflammatory Infiltration | [5][7] | |
| Inflammation | IL-6, IL-1β, TNF-α (mRNA) | Significantly Decreased | [5] |
| p-p65 (NF-κB) | Significantly Decreased | [5][7] | |
| Immune Cell Infiltration | Reduced T-cells, Macrophages, Neutrophils | [5][6][8] | |
| Apoptosis | Cleaved Caspase-3 | Significantly Decreased | [5][6][7] |
| Target Engagement | PIM-1 Protein Expression | Significantly Decreased |[5][6] |
Visualized Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. PIM1 inhibitor this compound attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 inhibitor this compound attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM1 inhibitor this compound attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - Wu - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 8. PIM1 inhibitor this compound attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - Wu - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SMI-4a Concentration for Maximal Apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SMI-4a to induce and maximize apoptosis in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?
This compound is a potent and selective small molecule inhibitor of Pim-1 and Pim-2 protein kinases.[1][2] Pim kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and the regulation of apoptosis.[3][4] By inhibiting Pim kinases, this compound disrupts key signaling pathways that promote cell survival. This leads to the induction of apoptosis through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4][5][6]
Q2: Which signaling pathways are modulated by this compound to induce apoptosis?
This compound has been shown to induce apoptosis by modulating several key signaling pathways:
-
JAK2/STAT3 Pathway: In B-cell acute lymphocytic leukemia (B-ALL), this compound inhibits the JAK2/STAT3 pathway, which is crucial for cancer cell proliferation and survival.[5][6]
-
mTOR Pathway: this compound can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and survival.[1][2]
-
GSK-3β/β-catenin Pathway: In chronic myeloid leukemia (CML) cells, this compound enhances the activity of glycogen synthase kinase 3β (GSK-3β), leading to the degradation of β-catenin and subsequent apoptosis.[3][4]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM or higher. For example, a 10 mM stock can be prepared by dissolving 2.73 mg of this compound (Molecular Weight: 273.23 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C and protect it from light.[2] When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: Low or no induction of apoptosis after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 80 µM) to determine the EC50 for your specific cell line.[3][7] |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.[3][4] |
| Cell Line Resistance | Some cell lines may be inherently resistant to Pim kinase inhibition. Consider combination therapies, as this compound has shown synergistic effects with other agents like rapamycin.[1] |
| Improper Drug Handling/Storage | Ensure this compound stock solutions are stored correctly at -20°C and protected from light to prevent degradation.[2] Use fresh dilutions for each experiment. |
Issue 2: High levels of cell death in the vehicle (DMSO) control group.
| Possible Cause | Suggested Solution |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% (v/v) and that all treatment groups, including the untreated control, have the same final DMSO concentration. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor culture conditions can lead to spontaneous apoptosis. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Inconsistent Seeding Density | Seed cells at a consistent density for all experiments, as this can affect growth rates and drug response. |
| Variability in Reagents | Use the same lot of reagents (e.g., this compound, media, serum) for a set of related experiments to minimize variability. |
Data Presentation
Table 1: Dose- and Time-Dependent Induction of Apoptosis by this compound in Chronic Myeloid Leukemia (CML) Cell Lines.
Data extracted from studies on K562 and imatinib-resistant K562/G cell lines.[3][7]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Total Apoptosis Rate (%) |
| K562 | 80 | 24 | 15.34 ± 1.74 |
| 80 | 48 | 28.59 ± 2.84 | |
| K562/G | 80 | 24 | 19.12 ± 2.03 |
| 80 | 48 | 32.59 ± 3.49 |
Experimental Protocols
Protocol: Induction and Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol provides a general framework for treating cells with this compound and analyzing apoptosis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6][8]
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[9]
-
-
Annexin V/PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after incubation.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid SMI-4a precipitation in aqueous solutions
Welcome to the technical support center for SMI-4a. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. It also shows modest activity against Pim-2 kinase. This compound exerts its effects by competitively binding to the ATP-binding pocket of Pim-1, thereby inhibiting its kinase activity. This leads to the downstream modulation of various signaling pathways, including the mTOR pathway, and can result in cell cycle arrest and induction of apoptosis.
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but is practically insoluble in water. This property is the primary reason for the precipitation issues encountered when preparing aqueous solutions for in vitro experiments.
Q3: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
No, it is not recommended to dissolve this compound directly in aqueous solutions. Due to its low aqueous solubility, direct dissolution will likely result in immediate precipitation and an inaccurate final concentration. The recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO or a properly stored aliquot to prevent the introduction of water, which can compromise the solubility of this compound over time.
Q5: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for several months.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you avoid this compound precipitation in your experiments.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer or media.
Cause: This is the most common issue and is due to the poor aqueous solubility of this compound. When the concentrated DMSO stock is introduced into an aqueous environment, the this compound molecules can rapidly come out of solution and aggregate.
Solutions:
-
Serial Dilution: Before adding to your final aqueous solution, perform one or more intermediate dilution steps with your cell culture medium or buffer. This gradual reduction in the concentration of both this compound and DMSO can help to keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, and certainly no higher than 1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Rapid Mixing: When adding the this compound stock or its intermediate dilutions to the final aqueous solution, ensure rapid and thorough mixing. This can be achieved by gently vortexing or repeatedly pipetting the solution immediately after the addition of the compound.
-
Working Concentration: Use the lowest effective concentration of this compound for your experiments. Higher concentrations are more prone to precipitation.
-
Temperature: Prepare your working solutions at room temperature. Do not use ice-cold buffers or media, as lower temperatures can decrease the solubility of this compound.
Issue 2: Cloudiness or visible precipitate in the cell culture well after incubation.
Cause: Even if the initial solution appears clear, this compound can precipitate over time, especially during longer incubation periods. This can be influenced by interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).
Solutions:
-
Serum-Free Conditions: If your experimental design allows, consider conducting shorter-term experiments in serum-free or low-serum media. One study successfully used this compound in serum-free medium for 24-48 hours for cell cycle analysis.[1]
-
Use of Surfactants or Co-solvents: For challenging applications, the addition of a biocompatible surfactant or co-solvent may be necessary. An established in vivo formulation for this compound utilizes PEG300 and Tween80, which can be adapted for in vitro use in some cases.[2] However, the effects of these additives on your specific cell line should be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize the risk of precipitation when preparing this compound for a typical cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or buffer (e.g., PBS, DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weigh out the appropriate amount of this compound powder and dissolve it in DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.73 mg of this compound (Molecular Weight: 273.23 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium or buffer. This will give you a 1 mM solution. Mix thoroughly by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 1 mM intermediate dilution (or the 10 mM stock if not performing an intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 10 µM final solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium.
-
Immediately after adding the this compound solution, mix the final working solution thoroughly by gentle vortexing or pipetting.
-
-
Visual Inspection:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
-
Protocol 2: In Vivo Formulation of this compound
For animal studies, a more complex formulation is required to maintain this compound in solution.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween80
-
Sterile water (ddH2O)
Procedure:
This is an example for preparing a 1 mL working solution:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[2]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) |
| DMSO | ~55 mg/mL | ~201 |
| Ethanol | ~23-55 mg/mL | ~84-201 |
| Water | Insoluble | - |
Data compiled from multiple sources.
Visualizations
Signaling Pathway of Pim-1 Inhibition by this compound
Caption: Inhibition of Pim-1 by this compound affects multiple downstream targets, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A recommended workflow to minimize precipitation when preparing this compound working solutions for in vitro assays.
References
Troubleshooting inconsistent results in SMI-4a experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Pim-1 kinase inhibitor, SMI-4a.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell Viability Assays.
-
Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line, or the IC50 is much higher than published values. What could be the cause?
-
Troubleshooting Guide:
-
Compound Integrity and Solubility:
-
Verify Stock Solution: this compound is typically dissolved in DMSO.[1][2][3][4] Ensure your DMSO is anhydrous and of high quality, as moisture can reduce the solubility of the compound.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles, which can degrade the compound.[1] It is recommended to store stock solutions at -80°C for up to a year.[1][2]
-
Precipitation in Media: Observe the culture media after adding this compound. Precipitation can occur, especially at higher concentrations, which will reduce the effective concentration of the inhibitor. If precipitation is observed, consider preparing a more dilute stock solution or using a different solvent system if compatible with your cells. Sonication may aid in dissolving this compound in solvents like ethanol and DMSO.[2]
-
-
Cell Line Sensitivity:
-
Pim-1 Expression: Confirm that your cell line expresses Pim-1 kinase, the primary target of this compound.[1][2][5] Cell lines with low or no Pim-1 expression are expected to be less sensitive. Pre-T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) cell lines have shown high sensitivity to this compound.[5][6][7]
-
Cell Doubling Time: The duration of the assay should be sufficient for the anti-proliferative or apoptotic effects of this compound to manifest. Consider the doubling time of your specific cell line and ensure the incubation period is appropriate (typically 24-96 hours).[1]
-
-
Assay Protocol:
-
Cell Seeding Density: Optimize cell seeding density. High cell densities can lead to increased resistance to cytotoxic agents.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If results are inconsistent, consider reducing the serum concentration during the treatment period, if appropriate for your cell line. Experiments have been conducted in serum-free medium.[6]
-
-
Issue 2: Lack of Expected Downstream Signaling Inhibition (e.g., p-Bad, p-p70 S6K).
-
Question: We are not observing a decrease in the phosphorylation of known this compound downstream targets like Bad or components of the mTOR pathway via Western blot. Why might this be?
-
Troubleshooting Guide:
-
Treatment Conditions:
-
Time Course: The inhibition of downstream signaling can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe the maximal effect on your target of interest.
-
Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit Pim-1 in your cell type. A concentration of 5-10 µM is often effective in cell-based assays.[1][5]
-
-
Western Blot Protocol:
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for the phosphorylated and total proteins.
-
Lysate Preparation: Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control like GAPDH or β-actin.[7]
-
-
Cellular Context:
-
Issue 3: No Induction of Apoptosis or Cell Cycle Arrest.
-
Question: Our flow cytometry data does not show an increase in apoptosis or the expected G1 phase cell cycle arrest after this compound treatment. What should we check?
-
Troubleshooting Guide:
-
Appropriate Assay and Time Point:
-
Apoptosis Detection: this compound induces apoptosis through the mitochondrial pathway.[3][7] Ensure you are using a suitable apoptosis detection method, such as Annexin V/PI staining.[10][11] The effect of this compound on apoptosis is dose- and time-dependent.[10][11] A 48-hour treatment with 10 µM this compound has been shown to increase apoptosis.[12]
-
Cell Cycle Analysis: G1 arrest is a known effect of this compound, often accompanied by an increase in p27Kip1 levels.[1][3][7] Analyze cell cycle distribution after 24-48 hours of treatment.[7]
-
-
Cell Line Resistance:
-
Compound Potency:
-
As with other issues, re-verify the integrity and concentration of your this compound stock.
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Pim-1) | 17 nM | Cell-free assay | [1] |
| IC50 (Pim-1) | 21 nM | Cell-free assay | [2][3] |
| IC50 (Pim-2) | 100 nM | Cell-free assay | [3] |
| IC50 (Cell Viability) | 17 µM | PC3 cells (48h) | [1] |
| Effective Concentration | 5 µM | Pancreatic and leukemic cell growth inhibition | [1][2] |
| Effective Concentration | 10 µM | Induction of apoptosis in pre-T-LBL cells | [12] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C, protected from light.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Plate cells and treat with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad, anti-phospho-p70 S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., total Bad, total p70 S6K, GAPDH) to confirm equal loading and specific inhibition of phosphorylation.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified signaling pathway of Pim-1 and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of the SMI-4a inhibitor
SMI-4a Inhibitor Technical Support Center
Welcome to the technical support resource for the PIM1 kinase inhibitor, this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the PIM1 serine/threonine kinase.[1][2] It also shows modest activity against PIM2 kinase.[1][3] Its primary on-target effect is the inhibition of PIM1-mediated phosphorylation of downstream substrates, which are involved in critical cellular processes like cell cycle progression, apoptosis, and protein translation.[1][4]
Q2: How selective is this compound?
A2: this compound demonstrates high selectivity for PIM1 kinase when compared against broad panels of other serine/threonine and tyrosine kinases.[1][5] However, it is important to note its inhibitory activity against PIM2, which should be considered when interpreting results in systems where PIM2 is functionally relevant.[3][5]
Q3: What are the typical downstream effects of PIM1 inhibition by this compound?
A3: Inhibition of PIM1 by this compound leads to several key cellular outcomes:
-
Cell Cycle Arrest: It frequently causes arrest in the G1 phase of the cell cycle, associated with an increase in nuclear p27Kip1.[1][5][6]
-
Induction of Apoptosis: It can trigger apoptosis through the mitochondrial pathway.[5][7] This is often observed by a decrease in the phosphorylation of the pro-apoptotic protein Bad.[1]
-
Inhibition of mTORC1 Pathway: this compound treatment can inhibit the mTORC1 pathway, evidenced by reduced phosphorylation of its substrates like 4E-BP1 and p70 S6K.[1][6]
-
Reduction in MYC Expression: It has been shown to reduce the expression of the MYC oncoprotein.[1][8]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[1][5] For stock solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is advisable to use fresh DMSO, as moisture can reduce solubility.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cell death or growth inhibition.
-
Possible Cause 1: Cell Line Insensitivity. Different cell lines exhibit varied sensitivity to this compound. For instance, precursor T-cell lymphoblastic leukemia (pre-T-LBL) cell lines have shown higher sensitivity than many myeloid leukemia cell lines.[6][8] The IC50 can range from 0.8 µM to over 40 µM.[5][8]
-
Solution: Perform a dose-response experiment with a wide concentration range (e.g., 0.5 µM to 50 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Resistance Mechanisms. The genetic background of your cells may confer resistance. For example, colorectal cancer cell lines with mutations in PIK3CA have been shown to be resistant to this compound.[9]
-
Solution: If possible, verify the mutation status of key oncogenes (like PIK3CA) in your model system. Consider combination therapies; for example, co-targeting PI3K may restore sensitivity in PIK3CA mutant cells.[9]
-
-
Possible Cause 3: Suboptimal Drug Concentration or Duration. The effects of this compound are dose- and time-dependent.[10][11] A short incubation time or low concentration may only induce cell cycle arrest without significant apoptosis.[8]
-
Solution: Increase the incubation time (e.g., 24, 48, 72 hours) and/or the concentration of this compound.
-
Issue 2: I am observing an unexpected activation of a signaling pathway.
-
Possible Cause: Upregulation of the MAPK/ERK Pathway. A documented off-target or compensatory effect of this compound is the upregulation of the MAPK pathway, observed as an increase in ERK1/2 phosphorylation.[1][6] This phenomenon has been noted in leukemic cells, particularly at concentrations of 3-10 µM, and may be linked to the inhibition of the mTORC1 pathway.[6]
-
Solution: When analyzing signaling pathways, routinely probe for phosphorylated ERK (p-ERK) to monitor this effect. If this compensatory activation masks the desired outcome, consider co-treatment with a MEK inhibitor to block the MAPK pathway.
-
Issue 3: My in vivo experiment is not showing significant tumor reduction.
-
Possible Cause: Pharmacokinetics. The dosing schedule is critical for in vivo efficacy. Pharmacokinetic analyses have suggested that twice-daily oral gavage is superior to once-daily administration for maintaining effective concentrations.[6]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target/Process | IC50 Value | Cell Line/System | Reference |
|---|---|---|---|
| PIM1 Kinase Activity | 17 nM | Cell-free assay | [1] |
| PIM1 Kinase Activity | 21 nM | Cell-free assay | [5] |
| PIM1 Kinase Activity | 24 µM | Cell-free assay | [3] |
| PIM2 Kinase Activity | 100 nM - 100 µM | Cell-free assay | [3][5] |
| 4E-BP1 Phosphorylation | ~125 nM | In vitro assay | [3] |
| Cell Viability (Jurkat) | 1.1 µM | Human pre-T-LBL | [8] |
| Cell Viability (MV4-11) | 0.8 µM | Human AML | [8] |
| Cell Viability (K562) | 10.5 µM | Human CML | [8] |
| Cell Viability (THP-1) | 14.8 µM | Human AML |[8] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Signaling Pathways and Visualizations
On-Target PIM1 Signaling Pathway Inhibition by this compound
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. Once expressed, PIM1 phosphorylates a range of substrates to promote cell survival and proliferation. This compound directly inhibits PIM1, blocking these downstream effects.
Caption: On-target inhibition of the PIM1 signaling pathway by this compound.
Potential Compensatory Pathway Activation by this compound
A potential off-target or compensatory effect of this compound is the activation of the MAPK/ERK pathway. This may occur as a feedback response to the inhibition of the PI3K/Akt/mTOR axis, to which the PIM1 pathway is closely linked.
Caption: Compensatory activation of the MAPK/ERK pathway by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8 Assay
This protocol is adapted from methodologies used to study the effect of this compound on the proliferation of chronic myeloid leukemia cells.[10][11]
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the desired final concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 (or similar tetrazolium salt-based reagent) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (0 µM this compound) to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot Analysis of PIM1 Pathway Components
This protocol outlines the steps to analyze changes in protein expression and phosphorylation following this compound treatment.[6][10][11]
-
Cell Treatment and Lysis:
-
Plate cells (e.g., Jurkat) at an appropriate density in a 6-well plate and allow them to adhere or stabilize.
-
Treat cells with this compound (e.g., 10 µM) or DMSO vehicle for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Bad (Ser112)
-
Phospho-p70 S6K (Thr389)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
p27Kip1
-
Cleaved Caspase-3
-
A loading control (e.g., GAPDH, β-Actin).
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in SMI-4a immunofluorescence
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SMI-4a, a potent and selective inhibitor of Pim-1 kinase. As this compound is a small molecule inhibitor and not an antibody, this guide focuses on its correct application in cellular and biochemical assays, addressing common challenges to ensure data quality and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, ATP-competitive inhibitor of Pim-1 kinase, with a reported IC50 of 17 nM.[1][2][3][4] It also shows moderate potency against Pim-2 kinase but is highly selective against a wide range of other serine/threonine and tyrosine kinases.[1][2][3][4] By blocking the ATP binding site of Pim-1, this compound prevents the phosphorylation of its downstream targets, thereby inhibiting the anti-apoptotic and cell cycle progression signals mediated by this kinase.[2][4]
Q2: Can I use this compound for immunofluorescence?
No, this compound is a small molecule inhibitor, not an antibody. Therefore, it cannot be used as a primary or secondary antibody for immunofluorescence staining. Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific proteins within a cell. This compound is a chemical compound used to inhibit the function of the Pim-1 kinase enzyme.
Q3: What are the common research applications of this compound?
This compound is primarily used in cancer research to study the effects of Pim-1 kinase inhibition. Common applications include:
-
Inducing cell cycle arrest in cancer cell lines.[1]
-
Promoting apoptosis in leukemia and prostate cancer cells.[1]
-
Investigating the role of Pim-1 in signaling pathways such as the mTOR pathway.[2][4]
-
In vivo studies in animal models to assess its anti-tumor activity.[2][4]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[5] It is advisable to use fresh DMSO as moisture can reduce the solubility of the compound.[4]
Troubleshooting Guide: Improving Data Quality in this compound Experiments
While "signal-to-noise ratio" is a term most commonly associated with imaging techniques, the underlying principle of maximizing the specific effect while minimizing off-target or confounding results is critical when working with small molecule inhibitors. The following table addresses common issues encountered in experiments using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound treatment | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit Pim-1 in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your system. The IC50 for Pim-1 inhibition is 17 nM, but higher concentrations (e.g., 5 µM) have been used in cell-based assays.[2][4] |
| Poor compound solubility: The this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before diluting in culture medium.[4] Prepare fresh dilutions for each experiment. | |
| Cell line insensitivity: The chosen cell line may not be dependent on the Pim-1 signaling pathway for survival or proliferation. | Select cell lines with known Pim-1 overexpression or dependence. Verify Pim-1 expression levels in your chosen cell line via Western blot or qPCR. | |
| High cellular toxicity or off-target effects | Concentration too high: Excessive concentrations of this compound can lead to non-specific effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate vehicle controls (e.g., DMSO-treated cells) to distinguish specific effects from solvent-induced toxicity. |
| Prolonged incubation time: Long exposure to the inhibitor may induce secondary effects not directly related to Pim-1 inhibition. | Optimize the incubation time. A time-course experiment can help identify the earliest time point at which the desired effect is observed. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell confluency, passage number, or media composition can affect cellular responses to inhibitors. | Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase and at a consistent density when treated. |
| Degradation of this compound: Improper storage can lead to loss of compound activity. | Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at the recommended temperature.[5] |
Experimental Protocols
Protocol: Determining the Effective Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the concentration of this compound that effectively inhibits cell growth in a specific cell line.
1. Materials:
- Cancer cell line of interest (e.g., a leukemia or prostate cancer cell line)
- Complete cell culture medium
- This compound
- Anhydrous DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader
2. Procedure:
- Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dilution.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
- Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using the this compound inhibitor in cell-based assays.
Caption: Troubleshooting flowchart for experiments with low or no this compound effect.
References
Technical Support Center: Troubleshooting SMI-4a Activity
This technical support center provides troubleshooting guidance for researchers and drug development professionals who are not observing the expected cell cycle arrest in their cells upon treatment with SMI-4a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, cell-permeable, and ATP-competitive small molecule inhibitor of Pim-1 kinase.[1][2] Pim-1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, apoptosis, and signal transduction pathways associated with tumor progression.[3][4] By inhibiting Pim-1, this compound can lead to cell cycle arrest, induce apoptosis, and inhibit the proliferation of various cancer cells.[1][5]
Q2: In which phases of the cell cycle is this compound expected to induce arrest?
The specific phase of cell cycle arrest induced by this compound can be cell-type dependent. For instance, in some chronic myeloid leukemia (CML) cells, this compound has been shown to induce S-phase arrest.[4] In contrast, in B-cell acute lymphocytic leukemia (B-ALL) cells, it has been reported to cause arrest in the G0/G1 phase.[6] In pre-T-cell lymphoblastic leukemia (pre-T-LBL) cells, a G1/S arrest has been observed.[7]
Q3: What are the known downstream effects of Pim-1 inhibition by this compound?
Inhibition of Pim-1 by this compound has been shown to lead to several downstream effects, including:
-
Increased levels of the cell cycle inhibitor p27Kip1 in the nucleus.[1][8]
-
Decreased phosphorylation of the pro-apoptotic protein Bad.[1]
-
Reduced expression of MYC protein.[1]
Troubleshooting Guide: Why is this compound Not Inducing Cell Cycle Arrest?
If you are not observing the expected cell cycle arrest, consider the following potential issues, categorized by experimental stage.
Problem Area 1: Reagent and Compound Integrity
| Potential Issue | Recommended Action |
| This compound Degradation | Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculated concentration of your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary significantly (see Table 1). |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to check for any effects on the cell cycle.[10] |
Problem Area 2: Cell Line and Culture Conditions
| Potential Issue | Recommended Action |
| Cell Line Resistance | Your cell line may be inherently resistant to this compound. Pre-T-LBL cell lines have shown high sensitivity, while some myeloid leukemia cell lines are less sensitive.[7] Resistance in colorectal cancer cells has been linked to PIK3CA mutations.[11] |
| Pim-1 Expression Levels | Confirm that your cell line expresses Pim-1 kinase. Low or absent expression will result in a lack of response to a Pim-1 inhibitor. Perform a western blot to check Pim-1 protein levels. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are healthy. High passage numbers can lead to genetic drift and altered drug responses.[12] |
| Cell Seeding Density | The density at which cells are plated can influence their proliferation rate and drug sensitivity. Optimize the seeding density for your specific assay duration.[13] |
Problem Area 3: Experimental Protocol and Assay Readout
| Potential Issue | Recommended Action |
| Inadequate Incubation Time | The time required to observe cell cycle arrest can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay Sensitivity | Ensure your cell cycle analysis method is sensitive enough to detect changes. Flow cytometry with propidium iodide (PI) staining is a standard and reliable method.[14] (See detailed protocol below). |
| Data Interpretation | A lack of clear cell cycle arrest may be accompanied by an increase in apoptosis (sub-G1 peak). Analyze your flow cytometry data for signs of apoptosis, as this compound is also a known inducer of programmed cell death.[3][9] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary widely between different cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |
| PC3 | Human Prostate Cancer | 17 | 48 | [1] |
| DLD-1 | Human Colon Cancer | 17.8 | 96 | [1][2] |
| HT-29 | Human Colon Cancer | 31.4 | 72+72 | [1] |
| K562 | Chronic Myelogenous Leukemia | Varies (dose-dependent effect observed) | 24-48 | [4][7] |
| Jurkat | Acute T-cell Leukemia | <10 | 24 | [7][15] |
| CCRF-SB | B-cell Acute Lymphocytic Leukemia | Dose-dependent effect observed | 24-72 | [6] |
| Sup-B15 | B-cell Acute Lymphocytic Leukemia | Dose-dependent effect observed | 24-72 | [6] |
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Diagram 2: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting lack of this compound effect.
Experimental Protocols
Key Experiment: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol provides a standard method to analyze the distribution of cells in different phases of the cell cycle.[14][16][17]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Plate your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase and do not become confluent by the end of the experiment.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect directly.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to the tube. This prevents cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 9. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: PIM-1 Inhibition with SMI-4a
This technical support guide provides troubleshooting advice and detailed protocols for researchers verifying the inhibition of PIM-1 kinase in cells treated with SMI-4a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PIM-1?
This compound is a potent, selective, and cell-permeable inhibitor of PIM-1 kinase.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the PIM-1 kinase, preventing the phosphorylation of its downstream substrates.[1][2][3] this compound has a reported IC50 (half-maximal inhibitory concentration) of approximately 17-21 nM in cell-free assays.[2][3][4][5] It shows high selectivity for PIM-1, with modest activity against PIM-2 and minimal inhibition of other kinases.[1][2][4]
Q2: I've treated my cells with this compound, but I don't see a decrease in total PIM-1 protein levels on my Western blot. Is the inhibitor not working?
Not necessarily. This compound inhibits the kinase activity of PIM-1, not its expression.[6] Therefore, you should not expect to see a decrease in the total amount of PIM-1 protein. Instead, you should assess the phosphorylation status of known PIM-1 downstream targets.
Q3: Which downstream targets of PIM-1 can I use to verify its inhibition?
Several well-established downstream targets of PIM-1 can be used to confirm its inhibition. A decrease in the phosphorylation of these substrates upon this compound treatment indicates successful target engagement. Key targets include:
-
p-BAD (Ser112): PIM-1 phosphorylation of BAD at Ser112 is a common marker of its activity.[4]
-
p-4E-BP1 (Thr37/46): PIM-1 is known to phosphorylate the translational repressor 4E-BP1.[4]
-
p-c-Myc (Ser62): PIM-1 can phosphorylate and stabilize the c-Myc oncoprotein.[7]
-
p-p27Kip1 (Thr157/198): PIM-1 phosphorylation of the cell cycle inhibitor p27Kip1 can lead to its degradation.[4]
A reduction in the phosphorylated forms of these proteins, without a significant change in their total protein levels, is a strong indicator of PIM-1 inhibition.
Q4: What is a typical effective concentration of this compound to use in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, studies have shown that concentrations in the range of 1-10 µM are often sufficient to induce apoptosis and inhibit PIM-1 activity in various cancer cell lines.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there any known off-target effects of this compound?
This compound is considered highly selective for PIM-1.[2][4] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as using a structurally distinct PIM-1 inhibitor or employing genetic knockdown of PIM-1 (e.g., siRNA or shRNA) to confirm that the observed phenotype is specifically due to PIM-1 inhibition.
Troubleshooting Guides
Western Blotting
Issue: Weak or No Signal for Phospho-Proteins
| Possible Cause | Troubleshooting Steps |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel.[10] Consider using immunoprecipitation to enrich for the protein of interest.[10] |
| Inefficient cell lysis or protein degradation. | Use a lysis buffer containing protease and phosphatase inhibitors. Perform all steps on ice to minimize protein degradation.[11] |
| Suboptimal antibody concentration or incubation time. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10][12] |
| Poor antibody quality. | Ensure the antibody is validated for Western blotting and stored correctly. Use a positive control to confirm antibody activity.[12] |
Issue: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[10] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[12] |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[13] |
Issue: Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody cross-reactivity. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation. | Prepare fresh cell lysates with protease inhibitors.[14] |
| Splice variants or post-translational modifications. | Check databases like UniProt for known isoforms or modifications that could alter the protein's molecular weight.[14] |
Experimental Protocols
Western Blotting for PIM-1 Downstream Targets
This protocol describes how to assess the phosphorylation status of PIM-1 substrates in this compound treated cells.
Materials:
-
Cell culture medium, plates, and cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD, anti-total BAD, anti-p-4E-BP1, anti-total 4E-BP1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.
Expected Data Summary:
| Treatment | p-BAD (Ser112) Intensity | Total BAD Intensity | p-4E-BP1 (Thr37/46) Intensity | Total 4E-BP1 Intensity |
| Vehicle | High | Unchanged | High | Unchanged |
| This compound (Low Dose) | Reduced | Unchanged | Reduced | Unchanged |
| This compound (High Dose) | Significantly Reduced | Unchanged | Significantly Reduced | Unchanged |
In Vitro Kinase Assay
This protocol can be used to directly measure the inhibitory effect of this compound on the enzymatic activity of purified PIM-1.
Materials:
-
Recombinant active PIM-1 kinase
-
PIM-1 substrate (e.g., a peptide substrate like S6Ktide)
-
This compound
-
Kinase reaction buffer
-
ATP (including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection like ADP-Glo™)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a luminometer for ADP-Glo™)
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, PIM-1 substrate, and varying concentrations of this compound or vehicle control.
-
Add PIM-1 Kinase: Add the recombinant PIM-1 kinase to each reaction and incubate briefly at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Allow the reaction to proceed for a set amount of time (e.g., 15-30 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify Phosphorylation: Measure the amount of phosphorylated substrate using the chosen detection method.
Expected Data Summary:
| This compound Concentration | PIM-1 Activity (% of Control) |
| 0 nM (Vehicle) | 100% |
| 1 nM | ~80% |
| 10 nM | ~55% |
| 17 nM (IC50) | ~50% |
| 100 nM | ~20% |
| 1 µM | <5% |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular context.[15] It is based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.[15][16]
Materials:
-
Cells and culture reagents
-
This compound (and vehicle control)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of PIM-1 by Western blotting.
Expected Data Summary:
| Temperature | PIM-1 in Supernatant (Vehicle) | PIM-1 in Supernatant (this compound) |
| 37°C | 100% | 100% |
| 45°C | 90% | 98% |
| 50°C | 60% | 85% |
| 55°C | 30% | 65% |
| 60°C | 10% | 40% |
| 65°C | <5% | 20% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]
- 3. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. pelagobio.com [pelagobio.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Adjusting SMI-4a treatment time for optimal protein phosphorylation changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PIM-1 kinase inhibitor, SMI-4a, with a focus on optimizing treatment time to observe desired changes in protein phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, cell-permeable, and ATP-competitive inhibitor of PIM-1 kinase.[1][2][3] PIM-1 is a serine/threonine kinase involved in the regulation of cell cycle progression, apoptosis, and signal transduction pathways.[4][5] While this compound is a potent inhibitor of PIM-1, it also shows modest activity against PIM-2.[1][3]
Q2: What are the known downstream effects of this compound treatment?
A2: this compound treatment has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5] It can modulate the mTORC1 pathway and lead to an upregulation of the MAPK pathway.[1][6] A key downstream effect is the decreased phosphorylation of GSK-3β at Ser9, which enhances its activity.[4][5] This can lead to subsequent changes in the cellular localization of β-catenin.[4][5]
Q3: What is a typical starting concentration and treatment time for this compound in cell culture experiments?
A3: Based on published studies, a common concentration range for this compound is 5 µM to 80 µM.[1][4] Treatment times can vary significantly, from a few hours to 96 hours, depending on the cell type and the specific endpoint being measured.[1] For observing changes in protein phosphorylation, shorter time points (e.g., 1 to 24 hours) are often used, while longer time points (e.g., 24 to 72 hours) are typical for assessing effects on cell proliferation and apoptosis.[1][4]
Q4: How can I best detect changes in protein phosphorylation after this compound treatment?
A4: Western blotting is a widely used method to detect changes in the phosphorylation state of specific proteins.[7] It is crucial to use antibodies that specifically recognize the phosphorylated form of your protein of interest. For a more global and unbiased view of phosphorylation changes, mass spectrometry-based phosphoproteomics can be employed.[8][9][10]
Q5: Are there any special considerations for sample preparation when analyzing protein phosphorylation?
A5: Yes, it is critical to inhibit endogenous phosphatase activity during cell lysis to preserve the phosphorylation state of proteins.[11] This is achieved by keeping samples on ice and including phosphatase inhibitors in the lysis buffer.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in the phosphorylation of my target protein is observed after this compound treatment. | The treatment time may be too short or too long. | Perform a time-course experiment, treating cells with this compound for a range of durations (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to identify the optimal time point for observing phosphorylation changes. |
| The concentration of this compound may be suboptimal. | Conduct a dose-response experiment with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) to determine the most effective concentration for your cell type and target. | |
| Your protein of interest may not be a direct or indirect target of the PIM-1 kinase pathway. | Confirm from the literature if your protein is a known downstream target of PIM-1. Consider using a positive control, such as a known PIM-1 substrate, to validate your experimental setup. | |
| High background on my phospho-Western blot. | The blocking agent may be inappropriate. | Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains the phosphoprotein casein which can cause high background.[7][11] Use bovine serum albumin (BSA) instead. |
| The primary antibody concentration may be too high. | Titrate your primary antibody to determine the optimal dilution that provides a strong signal with minimal background. | |
| I see a decrease in total protein levels along with the decrease in the phosphorylated form. | This compound may be inducing apoptosis or affecting the overall stability of the protein. | Normalize the phosphorylated protein signal to the total protein signal.[12] Also, consider shorter treatment times to minimize effects on total protein levels. |
| Phosphorylation of my target protein increases instead of decreases. | This could be due to feedback loops or activation of compensatory signaling pathways. | This compound treatment has been observed to induce the upregulation of the MAPK pathway, which could lead to increased phosphorylation of certain proteins.[1][6] Investigate other signaling pathways that might be activated in response to PIM-1 inhibition. |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of Protein Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) for various time points (e.g., 30 minutes, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Protocol 2: Sample Preparation for Mass Spectrometry-Based Phosphoproteomics
-
Cell Culture and Treatment: Treat cells with the optimized concentration and time of this compound as determined by initial experiments.
-
Cell Lysis and Protein Digestion: Lyse cells in a buffer suitable for mass spectrometry (e.g., urea-based buffer) containing phosphatase and protease inhibitors. Reduce, alkylate, and digest the proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[10]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the changes in phosphopeptide abundance between control and this compound-treated samples.
Visualizations
Caption: this compound inhibits PIM-1, leading to GSK-3β activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 11. inventbiotech.com [inventbiotech.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Long-term stability of SMI-4a in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the PIM1 kinase inhibitor, SMI-4a, when stored in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form?
A1: Solid this compound is stable for at least one to three years when stored at or below -20°C and protected from light.[1][2][3][4][5]
Q2: How should I prepare and store this compound in DMSO?
A2: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[4] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or, for longer-term storage, at -80°C.[2][4][6] Use fresh DMSO for dissolution, as it can absorb moisture, which may negatively impact the solubility and stability of the compound.[4]
Q3: What is the long-term stability of this compound in DMSO at -20°C?
A3: Based on supplier recommendations, this compound in a DMSO solution is stable for at least one month when stored at -20°C.[2][4][6] For storage periods exceeding one month, it is advisable to store the solution at -80°C, where it may be stable for six months to a year.[4][6]
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][4] While some studies on other compounds have shown no significant loss after several freeze-thaw cycles, it is a best practice to minimize this for any small molecule solution.[7][8]
Q5: Are there any visible signs of degradation I should look for?
A5: Visual inspection for precipitation or color change in your DMSO stock solution is a preliminary step. However, the absence of visible changes does not guarantee compound stability. Chemical analysis is required for a definitive assessment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent activity of this compound in experiments. | 1. Degradation of this compound in DMSO stock solution due to improper storage or prolonged storage at -20°C.2. Multiple freeze-thaw cycles.3. Contamination of the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.3. If possible, verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC, LC-MS). |
| Precipitate observed in the this compound DMSO stock solution upon thawing. | 1. The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures.2. The DMSO used may have absorbed water, reducing the solubility of this compound. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a new, less concentrated stock solution.3. Always use fresh, anhydrous DMSO for preparing solutions.[4] |
| Inconsistent experimental results despite using the same stock solution. | 1. Incomplete dissolution of this compound upon thawing.2. Non-homogenous mixing of the stock solution before use. | 1. Ensure the solution is completely thawed and vortexed thoroughly before each use to ensure homogeneity.2. Centrifuge the vial briefly before opening to collect all the solution at the bottom. |
Storage Stability Summary
The following table summarizes the recommended storage conditions and stability for this compound based on information from various suppliers.
| Form | Solvent | Storage Temperature | Reported Stability | Source(s) |
| Solid (Lyophilized Powder) | N/A | -20°C | 1 to 3 years | [1][2][4][5] |
| Solution | DMSO | -20°C | 1 month | [2][4][6] |
| Solution | DMSO | -80°C | 6 months to 1 year | [4][6] |
Experimental Protocol: Assessing this compound Stability in DMSO
For researchers wishing to conduct their own long-term stability studies, the following is a general protocol outline.
Objective: To determine the stability of this compound in DMSO at -20°C over a defined period.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
-20°C freezer
-
Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare a dilution suitable for HPLC or LC-MS analysis.
-
Analyze the sample to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple small, tightly sealed vials.
-
Place the vials in a -20°C freezer.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 3, 6 months), remove one vial from the freezer.
-
Allow the vial to thaw completely at room temperature.
-
Prepare a dilution for analysis identical to the T=0 sample.
-
Analyze the sample using the same HPLC or LC-MS method as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Simplified signaling pathway involving this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. adooq.com [adooq.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. selleckchem.com [selleckchem.com]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of SMI-4a for PIM-1 Kinase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PIM-1 kinase inhibitor, SMI-4a, against other kinases, supported by experimental data and detailed protocols. This compound demonstrates high potency and selectivity for PIM-1, a key proto-oncogenic serine/threonine kinase involved in cell cycle progression and apoptosis.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of PIM-1 kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range, approximately 17-21 nM in cell-free assays.[1][2][3] Its inhibitory activity against the closely related PIM-2 kinase is significantly more modest. Furthermore, this compound exhibits high selectivity for PIM-1 when screened against a broad panel of other serine/threonine and tyrosine kinases, underscoring its utility as a specific tool for studying PIM-1 function and as a potential therapeutic agent.
Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity (vs. PIM-1) |
| PIM-1 | ~17-21 | 1 |
| PIM-2 | ~100,000 | >4700 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Experimental Protocol: In Vitro Kinase Assay for this compound Specificity
This section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of this compound against PIM-1 and other kinases. This protocol is a composite based on commonly used methods for PIM-1 kinase assays.
Objective: To determine the IC50 values of this compound for PIM-1 kinase and a panel of other kinases to assess its potency and selectivity.
Materials:
-
Recombinant human PIM-1 kinase
-
Panel of other recombinant kinases
-
Kinase substrate (e.g., S6K substrate peptide, BAD peptide, or Histone H2B)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³³P]ATP, or specific phospho-antibody)
-
Microplates (e.g., 384-well low volume plates)
-
Plate reader capable of detecting luminescence, radioactivity, or fluorescence.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO control to the wells of the microplate.
-
Add the recombinant PIM-1 kinase or other kinases from the panel to the wells.
-
Add the kinase substrate to the wells.
-
The mixture is typically incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a solution of ATP to each well. The final concentration of ATP is often at or near its Km value for the specific kinase being tested.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the kinase activity.[4]
-
Radiometric: [γ-³³P]ATP is used in the reaction. After incubation, the reaction mixture is spotted onto a filter membrane, which is then washed to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[5]
-
Antibody-based: A specific antibody that recognizes the phosphorylated substrate is used. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to a detectable label (e.g., a fluorescent probe).
-
-
Data Analysis: The kinase activity at each this compound concentration is measured and normalized to the DMSO control (100% activity). The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
PIM-1 Signaling Pathway and this compound Inhibition
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD and the transcription factor c-Myc. This compound acts by competitively binding to the ATP-binding pocket of PIM-1, thereby inhibiting its kinase activity and blocking these downstream signaling events.
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: Workflow for determining the kinase specificity of this compound.
References
Potency Showdown: A Comparative Guide to PIM Kinase Inhibitors SMI-4a and SMI-16a
In the landscape of cancer research and drug development, the PIM family of serine/threonine kinases has emerged as a critical therapeutic target. The overexpression of PIM kinases is implicated in the proliferation and survival of various cancer cells. Among the chemical tools developed to probe and inhibit PIM activity, SMI-4a and SMI-16a have garnered significant attention. This guide provides a detailed comparison of the potency and selectivity of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Data Presentation: Inhibitory Potency
The inhibitory activities of this compound and SMI-16a against PIM-1 and PIM-2 kinases are summarized in the table below. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented. It is important to note that there are some discrepancies in the reported IC50 values for this compound, with the most frequently cited values in the low nanomolar range for PIM-1.[1][2]
| Inhibitor | PIM-1 IC50 | PIM-2 IC50 | PIM-3 IC50 |
| This compound | 17 nM / 21 nM / 24 µM* | 100 µM[3][4] | Not Reported |
| SMI-16a | 150 nM[5][6][7] | 20 nM[5][6][7] | Not Reported |
*Note: There are conflicting reports for the IC50 of this compound against PIM-1. The values of 17 nM and 21 nM are more frequently cited in inhibitor databases and publications.[1][2] The 24 µM value is a significant outlier and may reflect different experimental conditions.[3][4]
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and their activity is primarily regulated at the level of gene expression. They are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways. Once expressed, PIM kinases phosphorylate a range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols
The determination of IC50 values for PIM kinase inhibitors is typically performed using in vitro biochemical kinase assays. While the specific details may vary between studies, a generalized protocol is outlined below. This protocol is based on commonly used methods such as the ADP-Glo™ Kinase Assay or LanthaScreen® Eu Kinase Binding Assay.
Objective: To determine the concentration of an inhibitor (this compound or SMI-16a) that causes 50% inhibition of the kinase activity of a specific PIM isoform.
Materials:
-
Recombinant human PIM-1 or PIM-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for the specific PIM isoform)
-
Substrate peptide (e.g., a synthetic peptide derived from a known PIM substrate like BAD)
-
Test inhibitors (this compound and SMI-16a) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ reagent and Kinase Detection Reagent, or LanthaScreen® tracer and antibody)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (this compound and SMI-16a) in DMSO. A typical starting concentration might be 10 mM, followed by 10-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted inhibitor or DMSO (for control wells).
-
2 µL of PIM kinase enzyme diluted in kinase buffer.
-
2 µL of a mixture of the substrate peptide and ATP in kinase buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.
-
Detection:
-
For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
For LanthaScreen® Assay: Add a mixture of the Eu-labeled anti-tag antibody and the Alexa Fluor® 647-labeled tracer. Incubate for 60 minutes at room temperature to allow for binding and FRET to occur.
-
-
Data Acquisition: Read the luminescence or FRET signal using a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the kinase activity (for ADP-Glo) or directly proportional to inhibitor binding (for LanthaScreen). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
In the comparative analysis of this compound and SMI-16a as PIM kinase inhibitors, a clear isoform-specific preference emerges. This compound is a more potent inhibitor of PIM-1, with reported IC50 values in the low nanomolar range. In contrast, SMI-16a is a more potent inhibitor of PIM-2, also exhibiting low nanomolar efficacy. The significant difference in potency against PIM-2 (20 nM for SMI-16a vs. 100 µM for this compound) makes SMI-16a the clear choice for studies focused on this isoform. For researchers investigating PIM-1, this compound would be the more potent tool. The lack of available data on PIM-3 inhibition for both compounds highlights a gap in the current understanding of their full selectivity profiles. Ultimately, the selection between this compound and SMI-16a should be guided by the specific PIM kinase isoform of interest and the experimental context.
References
Synergistic Action of SMI-4a and Rapamycin in Leukemic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-leukemic effects of the PIM kinase inhibitor, SMI-4a, and the mTOR inhibitor, rapamycin. Experimental data from in vitro studies are presented to support the enhanced efficacy of this combination therapy. Detailed methodologies for key experiments are included, along with visualizations of the relevant signaling pathways to elucidate the mechanism of synergy.
Introduction
The serine/threonine kinase PIM-1 is a proto-oncogene that is overexpressed in various hematological malignancies, including leukemia, and plays a crucial role in cell survival and proliferation. This compound is a potent and selective small molecule inhibitor of PIM-1 kinase. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. Rapamycin is a well-established mTOR inhibitor. Given that both PIM and mTOR pathways are critical for the survival of leukemic cells, the combination of this compound and rapamycin presents a rational therapeutic strategy to achieve synergistic cytotoxicity.
Data Presentation
The synergistic effect of combining this compound and rapamycin has been demonstrated to significantly inhibit the growth of leukemic cells. The available quantitative data from a study on the MV4-11 human acute myeloid leukemia (AML) cell line, which harbors a FLT3-ITD mutation, is summarized below.
Table 1: Synergistic Growth Inhibition of MV4-11 Leukemic Cells
| Treatment | Concentration | Growth Inhibition (%) |
| This compound | 5 µM | 18% |
| Rapamycin | 5 nM | 40% |
| This compound + Rapamycin | 5 µM + 5 nM | 76% |
Data sourced from a Molecular Cancer Therapeutics conference abstract.[1]
This data clearly indicates that the combination of this compound and rapamycin results in a significantly greater inhibition of cell growth than either agent alone, demonstrating a strong synergistic interaction.
Mechanism of Synergy
The synergistic effect of this compound and rapamycin stems from their complementary inhibition of key cell survival pathways. PIM kinases and the PI3K/AKT/mTOR pathway are often co-activated in leukemia, promoting cell proliferation and inhibiting apoptosis.
This compound, as a PIM-1 inhibitor, can induce cell cycle arrest and apoptosis.[2] PIM kinases have been shown to phosphorylate several proteins that regulate the cell cycle and apoptosis, including the pro-apoptotic protein BAD and the cell cycle inhibitor p27Kip1. Furthermore, this compound has been shown to inhibit the mTORC1 pathway, leading to decreased phosphorylation of its downstream effectors, p70 S6K and 4E-BP1.[1]
Rapamycin directly inhibits the mTORC1 complex, a master regulator of protein synthesis and cell growth. By inhibiting mTORC1, rapamycin prevents the phosphorylation of p70S6K and 4E-BP1, leading to a G1 cell cycle arrest.
The combination of this compound and rapamycin, therefore, leads to a more profound and sustained inhibition of the mTORC1 pathway than either drug alone. This dual blockade effectively shuts down critical pathways for protein synthesis, cell cycle progression, and survival, leading to enhanced leukemic cell death.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and rapamycin and their points of convergence.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the synergistic effects of this compound and rapamycin in leukemic cells. These are based on standard methodologies used in similar published studies.
Cell Culture
Leukemic cell lines (e.g., MV4-11, K562, Jurkat) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Seed leukemic cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treat the cells with various concentrations of this compound, rapamycin, or the combination of both for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and analyze the synergistic effects using software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay
-
Treat leukemic cells with this compound, rapamycin, or the combination at predetermined synergistic concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
-
Treat leukemic cells with this compound, rapamycin, or the combination for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
The combination of the PIM kinase inhibitor this compound and the mTOR inhibitor rapamycin demonstrates significant synergistic cytotoxicity against leukemic cells. This enhanced anti-leukemic activity is attributed to the dual blockade of critical cell survival and proliferation pathways, primarily converging on the robust inhibition of the mTORC1 signaling cascade. The presented data and mechanistic insights provide a strong rationale for further preclinical and clinical investigation of this combination therapy as a promising strategy for the treatment of leukemia.
References
SMI-4a's Activity Against PIM-3 Kinase: A Comparative Analysis
While the direct inhibitory activity of SMI-4a against PIM-3 kinase has not been explicitly quantified in publicly available literature, its profile as a potent PIM-1 and moderate PIM-2 inhibitor, coupled with the activity of structurally related compounds, provides valuable insights for researchers. This guide compares this compound to other PIM kinase inhibitors and details the experimental context for these findings.
This compound, a benzylidene-thiazolidine-2,4-dione, is a well-characterized ATP-competitive inhibitor of PIM-1 kinase with a reported IC50 value as low as 17 nM.[1] Its activity against PIM-2 is more moderate.[1] However, specific inhibitory concentration (IC50) or binding affinity (Ki) values for this compound against the PIM-3 isoform are not consistently reported in the reviewed scientific literature. Vendor-supplied information often highlights its selectivity for PIM-1 over a panel of other serine/threonine and tyrosine kinases, but PIM-3 is not always explicitly mentioned as being unaffected.[1]
Comparative Analysis of PIM Kinase Inhibitors
To provide a broader context, the following table compares the reported activities of this compound with several other PIM kinase inhibitors, including pan-PIM inhibitors that target all three isoforms. This comparison is essential for researchers selecting a tool compound for their specific experimental needs.
| Inhibitor | PIM-1 | PIM-2 | PIM-3 | Inhibitor Type |
| This compound | IC50: 17 nM [1] | IC50: ~100 nM | Not Reported | PIM-1/2 selective |
| AZD1208 | IC50: 0.4 nM | IC50: 5.0 nM | IC50: 1.9 nM | Pan-PIM |
| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | Pan-PIM |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | Pan-PIM (PIM-1/3 selective) |
| CX-6258 | IC50: 5 nM | IC50: 25 nM | IC50: 16 nM | Pan-PIM |
Note: IC50 and Ki values can vary between different assay conditions and should be used for relative comparison.
Interestingly, AZD1208, which shares the same benzylidene-1,3-thiazolidine-2,4-dione core structure as this compound, is a potent pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms.[2][3] This suggests that the chemical scaffold of this compound is compatible with binding to the ATP pocket of PIM-3. The observed selectivity of this compound for PIM-1 and PIM-2 may be due to specific substitutions on this core structure.
PIM-3 Signaling Pathway
PIM-3 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and metabolism. It is often overexpressed in various cancers. Understanding its signaling network is critical for developing targeted therapies.
Caption: Simplified PIM-3 signaling pathway.
Experimental Protocols
The inhibitory activity of compounds like this compound is typically determined through in vitro kinase assays. Below is a generalized protocol for a common method, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro inhibitory activity of this compound against a PIM kinase isoform.
Materials:
-
Recombinant human PIM-1, PIM-2, or PIM-3 enzyme
-
PIM kinase-specific substrate peptide (e.g., a derivative of BAD protein)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted this compound or DMSO (for control wells).
-
2 µL of PIM kinase enzyme diluted in kinase reaction buffer.
-
2 µL of a mixture of the substrate peptide and ATP in kinase reaction buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Confirming SMI-4a Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of SMI-4a, a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, in a live-cell context. We will explore established techniques, compare their performance with alternative approaches, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. This compound is an ATP-competitive inhibitor of Pim-1 kinase with a reported IC50 of 17 nM in cell-free assays.[2] It exhibits modest potency against the Pim-2 isoform.[2] Confirming that a small molecule like this compound engages its intended target within the complex environment of a living cell is a critical step in drug development. This guide will focus on three primary methods for assessing this compound target engagement: In-Cell Western, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.
Pim-1 Signaling Pathway
Understanding the Pim-1 signaling pathway is essential for designing and interpreting target engagement studies. Pim-1 is constitutively active and its activity is primarily regulated at the level of transcription and protein stability.[1] It is a downstream effector of the JAK/STAT pathway and can be induced by various cytokines and growth factors.[1] Once expressed, Pim-1 phosphorylates a range of downstream targets involved in cell cycle progression and apoptosis.
Caption: Pim-1 Signaling Pathway and the inhibitory action of this compound.
Comparison of Target Engagement Methods
| Feature | In-Cell Western | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay |
| Principle | Measures changes in phosphorylation of downstream targets. | Measures ligand-induced thermal stabilization of the target protein. | Measures proximity-based energy transfer between a NanoLuc-tagged target and a fluorescent tracer. |
| Readout | Fluorescence intensity. | Western blot or ELISA-based detection of soluble protein. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Cell State | Fixed cells. | Live or lysed cells. | Live cells. |
| Throughput | Moderate to high. | Low to moderate (Western blot), High (ELISA). | High. |
| Direct Target Binding | Indirect. | Direct. | Direct. |
| Requires Specific Antibodies | Yes (phospho-specific). | Yes (for Western blot/ELISA). | No (requires genetic modification). |
| Quantitative | Semi-quantitative to quantitative. | Semi-quantitative (Western blot), Quantitative (ELISA). | Quantitative. |
Performance Comparison: this compound vs. Alternative Pim-1 Inhibitors
Several small molecule inhibitors have been developed to target Pim-1 kinase. This section provides a comparative overview of this compound and other notable Pim-1 inhibitors.
| Inhibitor | Target(s) | IC50 (Pim-1) | Method | Reference |
| This compound | Pim-1, Pim-2 | 17 nM | Cell-free assay | [2] |
| AZD1208 | Pan-Pim (1, 2, 3) | 0.4 nM | Cell-free assay | [3] |
| SGI-1776 | Pan-Pim (1, 2, 3) | 7 nM | Cell-free assay | [4] |
| PIM447 (LGH447) | Pan-Pim (1, 2, 3) | 6 pM (Ki) | Cell-free assay | N/A |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Studies have shown that while this compound is a potent Pim-1 inhibitor, pan-Pim inhibitors like AZD1208 may offer broader pathway inhibition. For instance, AZD1208 has been shown to induce activation of AMPK, a key regulator of cellular energy homeostasis, in a manner that may be independent of its Pim-1 inhibition in certain contexts.[3] In contrast, some studies suggest that this compound's effects are primarily mediated through the PI3K/AKT/mTOR pathway.[5] The choice of inhibitor will depend on the specific research question and the desired selectivity profile.
Experimental Protocols
In-Cell Western for Phospho-Bad (Ser112)
This protocol is adapted from standard In-Cell Western procedures and is optimized for detecting changes in the phosphorylation of Bad at Serine 112, a known downstream target of Pim-1.
Workflow:
Caption: In-Cell Western experimental workflow.
Materials:
-
96-well black-walled imaging plates
-
Cell line of interest (e.g., a cancer cell line with known Pim-1 expression)
-
This compound
-
Formaldehyde, 37%
-
Triton X-100
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-Bad (Ser112), Mouse anti-total Bad
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Fixation and Permeabilization:
-
Aspirate media and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Dilute primary antibodies in Blocking Buffer. Optimal dilutions should be determined empirically, but a starting point of 1:200 is recommended.
-
Aspirate blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash wells 4 times with PBS containing 0.1% Tween-20.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer (e.g., 1:800).
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash wells 4 times with PBS containing 0.1% Tween-20.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: Quantify the fluorescence intensity for both phospho-Bad and total Bad. Normalize the phospho-Bad signal to the total Bad signal to determine the extent of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting or ELISA
Procedure:
-
Compound Treatment: Treat cells in suspension or adherent in plates with this compound at the desired concentration for 1 hour. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Pim-1 protein by Western blot or ELISA using a Pim-1 specific antibody.
-
Data Analysis: Plot the amount of soluble Pim-1 as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET Target Engagement Assay
The NanoBRET assay is a highly sensitive and quantitative method to measure compound binding to a target protein in live cells. It requires the expression of the target protein fused to NanoLuc luciferase.
Workflow:
Caption: NanoBRET Target Engagement Assay experimental workflow.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding Pim-1-NanoLuc fusion protein
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Tracer and Substrate (Promega)
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Transfect cells with the Pim-1-NanoLuc fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound.
-
Prepare the NanoBRET Tracer at the recommended concentration in Opti-MEM.
-
Add the tracer and this compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Substrate Addition: Add the NanoBRET substrate to all wells.
-
Measurement: Measure the donor (NanoLuc) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters (e.g., 460nm for donor and >600nm for acceptor).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and target engagement.
Conclusion
Confirming target engagement in live cells is a crucial step in the validation of small molecule inhibitors. This guide has provided a comparative overview of three powerful techniques: In-Cell Western, CETSA, and NanoBRET, for assessing the engagement of this compound with its target, Pim-1 kinase. The choice of method will depend on the specific experimental needs, including the desired throughput, whether direct or indirect evidence of binding is required, and the availability of reagents and instrumentation. By presenting detailed protocols and comparative data, this guide aims to empower researchers to make informed decisions and generate robust and reliable data on this compound target engagement.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SMI-4a's Effects Using Genetic Knockdown of PIM-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of PIM-1 kinase by SMI-4a and the genetic knockdown of PIM-1. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to serve as a valuable resource for researchers investigating PIM-1 as a therapeutic target.
Introduction to PIM-1 and this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression, apoptosis, and signal transduction pathways.[1][2] Overexpression of PIM-1, a key member of this family, is associated with the progression of various cancers, including hematopoietic malignancies and solid tumors.[2][3] This has made PIM-1 an attractive target for cancer therapy.
This compound is a potent and selective small molecule inhibitor of PIM-1 kinase, with an IC50 of 17 nM in cell-free assays.[4] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][5] To validate that the observed effects of this compound are indeed mediated through the inhibition of PIM-1, a common and effective strategy is to compare its effects with those of genetic knockdown of the PIM-1 gene, for instance, by using short hairpin RNA (shRNA) or small interfering RNA (siRNA).
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and PIM-1 genetic knockdown on key cellular processes.
Inhibition of Cell Viability
Both pharmacological inhibition with this compound and genetic knockdown of PIM-1 lead to a significant reduction in the viability of cancer cells.
| Treatment/Method | Cell Line | Assay | Key Findings | Reference |
| This compound | K562 (CML) | WST-8 | Dose- and time-dependent inhibition of proliferation. | [2] |
| K562/G (Imatinib-resistant CML) | WST-8 | Similar anti-proliferative effect to K562 cells. | [2] | |
| A549 (NSCLC) | CCK-8 | IC50 of approximately 80 µmol/L at 48h. | [5] | |
| Ltep-a-2 (NSCLC) | CCK-8 | Significant inhibition of proliferation. | [5] | |
| PC3 (Prostate Cancer) | MTS | IC50 = 17 µM after 48h. | [4] | |
| DLD-1 (Colon Cancer) | Functional | IC50 = 17.8 µM after 96h. | [4] | |
| HT-29 (Colon Cancer) | Functional | IC50 = 31.4 µM after 72+72h. | [4] | |
| PIM-1 Knockdown (siRNA) | Glioblastoma (LN-18) | - | Reduced tumor cell growth. | [1] |
| PIM-1 Knockdown (shRNA) | Myeloid Leukemia | - | Impaired survival of resistant leukemia cells. | [2] |
Induction of Apoptosis
Inhibition of PIM-1, either by this compound or genetic knockdown, consistently leads to the induction of apoptosis in cancer cells.
| Treatment/Method | Cell Line | Assay | Quantitative Results | Reference |
| This compound | K562 (CML) | Annexin V-PI | Significant increase in apoptosis at 80 µM. | [2] |
| K562/G (Imatinib-resistant CML) | Annexin V-PI | Significant increase in apoptosis at 40 µM. | [2] | |
| A549 (NSCLC) | Flow Cytometry | Apoptosis rate increased from 1.1% to 17.0% with 80 µmol/L this compound. | [5] | |
| Ltep-a-2 (NSCLC) | Flow Cytometry | Apoptosis rate increased from 1.3% to 10.0% with 80 µmol/L this compound. | [5] | |
| PIM-1 Knockdown (siRNA) | Glioblastoma (LN-18) | - | Sensitizes glioblastoma cells to apoptosis. | [1] |
Cell Cycle Arrest
Both approaches effectively induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent.
| Treatment/Method | Cell Line | Assay | Key Findings | Reference |
| This compound | K562 (CML) | Flow Cytometry (PI) | S phase arrest. | [2] |
| K562/G (Imatinib-resistant CML) | Flow Cytometry (PI) | S phase arrest. | [2] | |
| A549 (NSCLC) | Flow Cytometry | G2/M phase arrest. | [5] | |
| Ltep-a-2 (NSCLC) | Flow Cytometry | G2/M phase arrest. | [5] | |
| PIM-1 Knockdown (siRNA) | Glioblastoma (LN-18) | - | Cell cycle arrest. | [1] |
Molecular Mechanisms: A Head-to-Head Comparison
The molecular consequences of this compound treatment and PIM-1 knockdown show a remarkable overlap, providing strong evidence that this compound's primary mechanism of action is through PIM-1 inhibition.
| Downstream Target/Pathway | Effect of this compound | Effect of PIM-1 Knockdown | Reference |
| p-GSK-3β (Ser9) | Decreased | - | [2] |
| β-catenin (nuclear) | Decreased | - | [2] |
| Bax | Upregulated | - | [2] |
| Bcl-2 | Downregulated | - | [2] |
| c-Myc | Downregulated | - | [2] |
| Cleaved PARP | Upregulated | - | [2] |
| mTORC1 Pathway | Inhibited | Inhibited | [4] |
| p27Kip1 | Increased nuclear localization | Increased expression | [4] |
| p-Bad (Ser112/Ser136) | Decreased | - | [4] |
| Nestin and CD133 | - | Strongly reduced | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the PIM-1 signaling pathway and common experimental workflows are provided below to facilitate a deeper understanding of the experimental design and the biological context.
Caption: PIM-1 Signaling Pathway and Points of Intervention.
References
- 1. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Leukemic Efficacy of SMI-4a and Imatinib
For Immediate Release
This guide provides a comprehensive comparison of the anti-leukemic effects of two kinase inhibitors, SMI-4a and imatinib. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and hematology. This document synthesizes experimental data to objectively evaluate the performance of both compounds, detailing their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Introduction
The treatment of leukemia has been significantly advanced by the development of targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival and proliferation. Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, revolutionized the management of chronic myeloid leukemia (CML).[1][2][3][4][5] However, the emergence of resistance necessitates the exploration of novel therapeutic agents.[6][7] this compound, a small molecule inhibitor of PIM kinases, has demonstrated significant anti-leukemic activity, including in imatinib-resistant models, presenting a promising alternative or complementary therapeutic strategy.[8][9][10] This guide offers a detailed comparison of these two compounds.
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias like CML and a subset of acute lymphoblastic leukemia (ALL).[1][3][11][12] This inhibition blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3] Imatinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and PDGF-R.[1][12]
This compound is a selective inhibitor of the PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3), which are frequently overexpressed in various hematological malignancies.[8][9][10][13] PIM kinases play a crucial role in regulating cell cycle progression, apoptosis, and protein synthesis.[14] By inhibiting PIM kinases, this compound disrupts these vital cellular processes in leukemia cells.[8][15]
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-leukemic effects of this compound and imatinib from various preclinical studies.
Table 1: In Vitro Cytotoxicity in Leukemia Cell Lines
| Cell Line | Drug | IC50 / EC50 | Assay | Source |
| K562 (CML) | This compound | ~40 µM (48h) | WST-8 | [8] |
| K562/G (Imatinib-resistant CML) | This compound | ~40 µM (48h) | WST-8 | [8] |
| K562 | Imatinib | Not specified in abstracts | Not specified | |
| K562/G | Imatinib | Significantly higher than K562 | Not specified | [8] |
| Pre-T LBL cell lines (e.g., Jurkat, CEM) | This compound | ~5-10 µM (24h) | Trypan blue exclusion | [16][17] |
| Myeloid leukemia cell lines | This compound | Variable | Trypan blue exclusion | [17] |
| B-ALL cell lines (CCRF-SB, Sup-B15) | This compound | Dose-dependent inhibition | CCK-8 | [18] |
| AML patient blasts (including FLT3-ITD) | VS-II-173 (PIM inhibitor) | < 5 µmol/L | Cell death assay | [19] |
Table 2: Induction of Apoptosis
| Cell Line | Drug | Concentration & Time | Apoptosis Rate | Assay | Source |
| K562 | This compound | 80 µM, 24h | 15.34 ± 1.74% | Annexin V-PI | [8] |
| K562 | This compound | 80 µM, 48h | 28.59 ± 2.84% | Annexin V-PI | [8] |
| K562/G | This compound | 80 µM, 24h | 19.12 ± 2.03% | Annexin V-PI | [8] |
| K562/G | This compound | 80 µM, 48h | 32.59 ± 3.49% | Annexin V-PI | [8] |
| B-ALL cell lines | This compound | Not specified | Significant increase | Flow cytometry | [15][18] |
| Jurkat, 6812/2 | This compound | 10µM, 6h | 21.85% (Annexin V+) | Annexin V-PI | [16] |
Signaling Pathways
The anti-leukemic effects of this compound and imatinib are mediated through distinct signaling pathways.
Imatinib Signaling Pathway
Imatinib directly inhibits the constitutive kinase activity of the BCR-ABL fusion protein. This action blocks the phosphorylation of downstream substrates, thereby inhibiting multiple signaling pathways crucial for leukemic cell proliferation and survival, including the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways.
Figure 1: Imatinib's mechanism of action.
This compound Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting PIM kinases, which in turn modulates several downstream pathways. Two key pathways identified are the GSK-3β/β-catenin and the JAK2/STAT3 pathways.
GSK-3β/β-catenin Pathway in CML: In CML cells, this compound enhances the activity of GSK-3β by inhibiting its phosphorylation at Ser9.[8] Active GSK-3β then promotes the degradation of β-catenin, preventing its nuclear translocation and subsequent activation of pro-proliferative genes.[8]
Figure 2: this compound's effect on the GSK-3β/β-catenin pathway.
JAK2/STAT3 Pathway in B-ALL: In B-cell acute lymphoblastic leukemia (B-ALL), this compound has been shown to inhibit the JAK2/STAT3 pathway.[15][18] This leads to decreased phosphorylation of JAK2 and STAT3, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately inducing apoptosis.[15]
Figure 3: this compound's impact on the JAK2/STAT3 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Viability Assays (WST-8/CCK-8)
This assay is used to assess cell proliferation and cytotoxicity.
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well).
-
Drug Treatment: Cells are treated with varying concentrations of this compound or imatinib for specified time periods (e.g., 24, 48 hours).
-
Reagent Incubation: A water-soluble tetrazolium salt (WST-8 or CCK-8) solution is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Analysis: The drug concentration that inhibits cell growth by 50% (IC50) is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds as described for the viability assay.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PIM-1, p-GSK-3β, β-catenin, p-JAK2, p-STAT3, Bcl-2, Bax). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Imatinib remains a cornerstone in the treatment of Ph+ leukemias, demonstrating remarkable and sustained clinical efficacy.[1][20][21] Its targeted inhibition of the BCR-ABL kinase is a paradigm of successful molecularly targeted therapy.
This compound presents a compelling profile as a PIM kinase inhibitor with potent anti-leukemic activity across a range of hematological malignancies.[8][15][16] Notably, its efficacy in imatinib-resistant CML cells suggests its potential to overcome certain mechanisms of drug resistance.[8][9] The distinct mechanism of action of this compound, involving the modulation of pathways like GSK-3β/β-catenin and JAK2/STAT3, offers novel therapeutic avenues.[8][15]
Further research, including in vivo studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing agents like imatinib, to improve outcomes for patients with leukemia.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. C-Myc inhibition intensified the anti-leukemic properties of Imatinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. droracle.ai [droracle.ai]
- 12. Imatinib - Wikipedia [en.wikipedia.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Inhibition of Pim kinases in acute myeloid leukemia - Maria Baer [grantome.com]
- 15. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. aacrjournals.org [aacrjournals.org]
Reversing the Resistance: A Comparative Analysis of SMI-4a in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to SMI-4a and its Potential in Overcoming Multidrug Resistance
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from the cell. This guide provides a comprehensive comparison of this compound, a potent Pim-1 kinase inhibitor, with established MDR modulators, offering insights into its efficacy and mechanism of action in sensitizing resistant cancer cells to conventional therapies.
Performance Comparison of MDR Modulators
This compound presents a distinct mechanism for overcoming multidrug resistance compared to classical MDR modulators that primarily target drug efflux pumps. By inhibiting the Pim-1 kinase, this compound interferes with downstream signaling pathways crucial for cell survival, proliferation, and drug resistance. The following tables summarize the available quantitative data for this compound and three well-known MDR modulators: Verapamil, Cyclosporin A, and Tariquidar. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a synthesis from various sources.
| Compound | Target | Mechanism of Action | Reported IC50 for Pim-1 Inhibition |
| This compound | Pim-1 Kinase | ATP-competitive inhibitor of Pim-1 serine/threonine kinase.[1][2] | 17 nM (cell-free assay)[1] |
| Verapamil | P-glycoprotein (P-gp), L-type calcium channels | First-generation P-gp inhibitor; blocks drug efflux.[3] | Not Applicable |
| Cyclosporin A | P-glycoprotein (P-gp), Calcineurin | First-generation P-gp inhibitor; also has immunosuppressive functions. | Not Applicable |
| Tariquidar | P-glycoprotein (P-gp) | Third-generation, potent and specific non-competitive P-gp inhibitor.[4][5] | Not Applicable |
| Compound | Cell Line | Resistance Profile | Effect on Chemosensitivity (Reported IC50 or Fold-change) |
| This compound | K562/G | Imatinib-resistant CML | Similar anti-proliferative effect to sensitive K562 cells.[6] |
| Pre-T-LBL cell lines | Various | IC50 values calculated from cell viability assays.[7] | |
| Verapamil | CEM/VCR 1000 | P-gp positive leukemia | Enhanced epirubicin effect by 10-19 fold. |
| 2780AD, MCF7/AdrR | Doxorubicin-resistant | Increased sensitivity to Adriamycin by 10-12 fold at 6.6 µM. | |
| Cyclosporin A | K562/ADM | Doxorubicin-resistant leukemia | 3-10 fold less potent than PSC-833 in restoring drug sensitivity.[8] |
| P388/ADM | Doxorubicin-resistant leukemia | Enhanced increase in life span by <50% in combination with doxorubicin.[8] | |
| Tariquidar | EMT6/AR1.0 | Doxorubicin-resistant breast cancer | Potentiates doxorubicin toxicity.[4] |
| K562/DOX | Doxorubicin-resistant leukemia | Inhibits P-gp with an EC50 of 487 nM for vinblastine accumulation.[4] | |
| NCI-H460/R | Doxorubicin-resistant lung cancer | IC50 for P-gp inhibition of 1.073 nM (Rho123 accumulation).[5][9] | |
| DLD1-TxR | Paclitaxel-resistant colon cancer | IC50 for P-gp inhibition of 0.925 nM (Rho123 accumulation).[5][9] |
Signaling Pathways and Experimental Workflows
To visually delinate the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script for use with Graphviz.
Caption: Mechanism of this compound in MDR cancer cells.
Caption: Mechanism of P-glycoprotein inhibitors.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and other compounds on multidrug-resistant cancer cells.
Materials:
-
96-well microtiter plates
-
MDR cancer cell lines and appropriate culture medium
-
This compound, chemotherapeutic agents, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, chemotherapeutic agent, or combination) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to quantify apoptosis in MDR cancer cells following treatment.
Materials:
-
MDR cancer cell lines
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of test compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways, such as PI3K/AKT/mTOR, following treatment with this compound.
Materials:
-
MDR cancer cell lines
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-GSK-3β, anti-β-catenin, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with test compounds, then lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Conclusion
This compound demonstrates a promising and distinct approach to overcoming multidrug resistance in cancer cells. By targeting the Pim-1 kinase, it modulates critical cell survival and proliferation pathways, offering a potential advantage over or a synergistic effect with traditional MDR modulators that primarily focus on inhibiting drug efflux pumps. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in the context of multidrug-resistant cancers. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and to identify the most effective combination strategies for clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
